molecular formula C6H3BrCl2 B072097 1-Bromo-2,4-dichlorobenzene CAS No. 1193-72-2

1-Bromo-2,4-dichlorobenzene

Cat. No.: B072097
CAS No.: 1193-72-2
M. Wt: 225.89 g/mol
InChI Key: ISHYFWKKWKXXPL-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichlorobenzene is a versatile and highly valuable halogenated aromatic building block in advanced organic synthesis and chemical research. Its primary research value lies in its application as a key intermediate for the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. The distinct reactivity of the bromine atom, which is more labile than the chlorine atoms, allows for selective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables researchers to introduce a wide array of aryl, alkenyl, and amino groups at the 1-position, creating diverse compound libraries for drug discovery and material science. The chlorine substituents at the 2- and 4-positions provide additional sites for further electrophilic aromatic substitution or can be used to modulate the electronic properties and steric profile of the final molecule. Consequently, this compound is extensively used in the development of ligands for catalysis, liquid crystals, and polymers. It serves as a critical precursor in synthesizing potential active pharmaceutical ingredients (APIs), herbicides, and fungicides. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your research applications.

Properties

IUPAC Name

1-bromo-2,4-dichlorobenzene
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InChI

InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
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InChI Key

ISHYFWKKWKXXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3BrCl2
Source PubChem
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DSSTOX Substance ID

DTXSID10152408
Record name 1-Bromo-2,4-dichlorobenzene
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Molecular Weight

225.89 g/mol
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CAS No.

1193-72-2
Record name 1-Bromo-2,4-dichlorobenzene
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Record name 1-Bromo-2,4-dichlorobenzene
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Record name 1-Bromo-2,4-dichlorobenzene
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Record name 1-bromo-2,4-dichlorobenzene
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Record name 2,4-Dichlorobromobenzene
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Foundational & Exploratory

Technical Guide: Physical Properties of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Bromo-2,4-dichlorobenzene, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Core Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3] It appears as a white crystalline solid or a colorless to light yellow crystalline mass.[4][5] The compound has a characteristic sweet and pungent odor.[4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Weight 225.898 g/mol [3][6]
Melting Point 26 - 30°C[5][7][8][9]
Boiling Point 235°C[5][10]
Density 1.89g/cm³[5][10]
Flash Point > 230 (> 98)°F (°C)[7][10]
Vapor Pressure 0.0714mmHg at 25°C[10]
Refractive Index 1.5700 (estimate)
Water Solubility Slightly soluble[4][5][10][11]
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone[4]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a heating bath (e.g., an oil bath or a metal block apparatus).

  • The temperature is raised slowly and steadily.

  • The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

  • The liquid sample is placed in a distillation flask with boiling chips.

  • A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • The flask is heated to bring the liquid to a boil.

  • As the vapor passes the thermometer bulb, the temperature is recorded. The boiling point is the constant temperature observed during the distillation of a pure substance.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

  • A pycnometer (a flask with a specific volume) is weighed empty.

  • It is then filled with the substance and weighed again.

  • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., water) and weighed.

  • The density of the sample is calculated using the weights and the known density of the reference substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • A small, measured amount of the solute (this compound) is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, acetone).

  • The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.

  • Observations are made to determine if the solute dissolves completely, partially, or not at all.

  • For quantitative determination, the process is repeated with increasing amounts of solute until saturation is reached.

Synthetic Utility and Reaction Workflow

This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds, which are important scaffolds in pharmaceuticals and materials science. One of the most common applications is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (Aryl Halide) F Reaction Mixture A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K2CO3) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Workup (Extraction, Washing) F->G Reaction Completion H Purification (Chromatography) G->H I Final Product (Biaryl Compound) H->I

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 1-Bromo-2,4-dichlorobenzene (CAS: 1193-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on the benzene (B151609) ring, allows for selective chemical transformations, most notably in metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, safety and handling protocols, and a detailed experimental methodology for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its appropriate handling, storage, and use in synthetic chemistry. A summary of these properties is presented below.

PropertyValueUnit
CAS Number 1193-72-2-
Molecular Formula C₆H₃BrCl₂-
Molecular Weight 225.89 g/mol
Appearance White to light yellow crystalline powder or colorless to light yellow liquid-
Melting Point 26-30°C
Boiling Point 235°C
Density 1.89g/cm³
Flash Point >230°F
Water Solubility Slightly soluble-
Refractive Index 1.570 (estimate)-

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum will exhibit signals in the aromatic region, characteristic of the three protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands typical for a substituted benzene ring. It can be used to distinguish it from other bromodichlorobenzene isomers.[2][9]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and isotopic distribution of the compound. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[4][9][10]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[4][9][10]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation.[4][9][10]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[4][9][10]

  • Response: P302+P352, P304+P340, P305+P351+P338[4][9][10]

  • Storage: P403+P233, P405[4]

  • Disposal: P501

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a valuable precursor for creating complex molecular architectures. A primary application is its use as an aryl halide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2][3][9]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize a substituted biaryl compound by coupling this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2,4-Dichloro-1,1'-biphenyl Derivative This compound->Product Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Product Catalyst Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Experimental Workflow Diagram:

Experimental_Workflow A Combine Reactants, Catalyst, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Work-up E->F G Purification F->G H Characterization G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 1,3-dichlorobenzene (B1664543) in the presence of a Lewis acid catalyst, such as iron(III) chloride.[11][12]

Synthesis Pathway:

Synthesis_Pathway cluster_reaction Electrophilic Aromatic Substitution 1_3_Dichlorobenzene 1,3-Dichlorobenzene Bromine_FeCl3 + Br2 / FeCl3 Product This compound

Caption: Synthesis of this compound from 1,3-dichlorobenzene.

Conclusion

This compound is a chemical of significant interest to the research and development community, particularly in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. Adherence to strict safety protocols is paramount when handling this compound. The detailed experimental workflow provided for the Suzuki-Miyaura coupling serves as a practical guide for its application in the synthesis of novel compounds.

References

Molecular formula and weight of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core physicochemical data for this compound, a halogenated aromatic compound.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and theoretical modeling.

PropertyValue
Molecular FormulaC₆H₃BrCl₂[1][2][3][4][5]
Molecular Weight225.89 g/mol [1][3]

Methodology

The data presented in this guide is based on computational analysis and information aggregated from established chemical databases.[1][4][5] As such, experimental protocols for the determination of these fundamental properties are not detailed herein. The molecular weight is a computed value derived from the standard atomic weights of the constituent elements.[1]

Molecular Composition

The structural arrangement of elements within this compound is foundational to its chemical reactivity and physical characteristics. The diagram below illustrates the elemental components that constitute the molecule.

G cluster_molecule This compound cluster_elements Constituent Elements C6H3BrCl2 C6H3BrCl2 C Carbon (C) C6H3BrCl2->C 6 atoms H Hydrogen (H) C6H3BrCl2->H 3 atoms Br Bromine (Br) C6H3BrCl2->Br 1 atom Cl Chlorine (Cl) C6H3BrCl2->Cl 2 atoms

Caption: Elemental composition of this compound.

References

Whitepaper: A Comprehensive Guide to the Synthesis of 1-Bromo-2,4-dichlorobenzene from m-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides an in-depth guide to the synthesis of 1-bromo-2,4-dichlorobenzene from m-dichlorobenzene. The synthesis is achieved through an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. This paper outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data in a structured format. Diagrams illustrating the reaction pathway and experimental workflow are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated aromatic compound with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The controlled introduction of a bromine atom onto the m-dichlorobenzene ring is a key synthetic step that requires a thorough understanding of electrophilic aromatic substitution principles, particularly regioselectivity. The two chlorine atoms on the benzene (B151609) ring are deactivating but ortho-, para-directing groups. This guide focuses on a reliable and high-yield method for the synthesis of the target compound.

Reaction Mechanism: Electrophilic Aromatic Bromination

The synthesis of this compound from m-dichlorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] In this reaction, bromine (Br₂) is activated by a Lewis acid catalyst, such as ferric chloride (FeCl₃), to generate a more potent electrophile.[3][4] The aromatic ring of m-dichlorobenzene, acting as a nucleophile, attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The aromaticity of the ring is then restored by the loss of a proton (H⁺) from the carbon atom to which the bromine has attached.[1]

The regioselectivity of the bromination is dictated by the directing effects of the two chlorine substituents on the m-dichlorobenzene ring. Both chlorine atoms are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The primary product, this compound, results from the substitution at the C4 position, which is para to one chlorine and ortho to the other.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products m-Dichlorobenzene m-Dichlorobenzene Arenium_Ion Arenium Ion (Sigma Complex) m-Dichlorobenzene->Arenium_Ion + Br₂/FeCl₃ Bromine Br₂ Catalyst FeCl₃ (Catalyst) Product This compound Arenium_Ion->Product - H⁺ Byproduct HBr + FeCl₃ Arenium_Ion->Byproduct - H⁺ Experimental_Workflow A Charge Flask with m-Dichlorobenzene and FeCl₃ B Dropwise Addition of Bromine at Room Temperature A->B C Stir for 3 Hours B->C D Pour into Water and Neutralize with NaOH C->D E Extract with Chloroform D->E F Wash Organic Layer with Water E->F G Dry and Evaporate Solvent F->G H Distill under Reduced Pressure G->H I Obtain Pure Product H->I

References

An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the electrophilic bromination of 1,3-dichlorobenzene (B1664543), a key reaction in the synthesis of polyhalogenated aromatic compounds. It details the underlying mechanism, regioselectivity, experimental protocols, and quantitative outcomes, serving as a critical resource for professionals in chemical research and pharmaceutical development.

Core Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1][2] The reaction for benzene (B151609) generally proceeds via a two-step mechanism:

  • Formation of a Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This initial, slow step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Restoration of Aromaticity: A base removes a proton from the carbon atom bonded to the electrophile. This fast step restores the stable aromatic system, yielding the substituted product.[2][3]

For the bromination of benzene and its derivatives, the bromine molecule (Br₂) itself is not sufficiently electrophilic to react with the stable aromatic ring.[3][4] A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required to polarize the Br-Br bond and generate a potent electrophile, the bromonium ion (Br⁺) or a highly polarized Br-Br-FeBr₃ complex.[4][5]

Regioselectivity in the Bromination of 1,3-Dichlorobenzene

The regiochemical outcome of the bromination of 1,3-dichlorobenzene is governed by the directing effects of the two chlorine substituents.

Directing Effects of Halogen Substituents

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the overall electron density of the benzene ring, making it less nucleophilic and thus less reactive than benzene itself.[6][7]

However, halogens are also ortho, para-directors .[8][9] This is because they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance effect preferentially stabilizes the sigma complex intermediates formed from attack at the ortho and para positions, lowering the activation energy for these pathways compared to the meta pathway.[6][8]

Analysis of Attack on 1,3-Dichlorobenzene

In 1,3-dichlorobenzene, the two chlorine atoms collectively influence the position of the incoming electrophile. There are three distinct, non-equivalent positions for substitution: C2, C4 (and its equivalent, C6), and C5.

  • Attack at C4/C6: This position is ortho to one chlorine atom and para to the other. Both substituents, therefore, direct the incoming electrophile to this site. The resulting sigma complex is the most stable, as the positive charge is effectively delocalized and can be stabilized by resonance involving both chlorine atoms. This position is also relatively unhindered sterically.

  • Attack at C2: This position is ortho to both chlorine atoms. While electronically activated, this position is significantly sterically hindered by the two adjacent chloro groups, which raises the activation energy of this pathway.

  • Attack at C5: This position is meta to both chlorine atoms. The sigma complex formed from attack at this position receives no resonance stabilization from the chlorine lone pairs for the positive charge, making this pathway electronically disfavored.

Consequently, the electrophilic bromination of 1,3-dichlorobenzene proceeds with high regioselectivity, yielding 1-bromo-2,4-dichlorobenzene as the major product. This is analogous to the electrophilic chlorination of meta-dichlorobenzene, which also predominantly produces the 1,2,4-substituted product.[10]

Reaction Mechanism Pathway

The detailed mechanism for the formation of this compound is illustrated below.

Caption: Mechanism of FeBr₃-catalyzed bromination of 1,3-dichlorobenzene.

Experimental Protocols and Data

While specific, peer-reviewed protocols for the direct bromination of 1,3-dichlorobenzene are not extensively detailed in readily available literature, a standard procedure can be constructed based on established methods for halogenating similar substrates.[11][12]

Representative Experimental Protocol

Materials:

  • 1,3-Dichlorobenzene

  • Anhydrous Bromine (Br₂)

  • Anhydrous Ferric Bromide (FeBr₃) or Iron Powder (Fe)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (solvent)

  • 10% Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes) is charged with 1,3-dichlorobenzene and the chosen anhydrous solvent.

  • The catalyst, anhydrous FeBr₃ (approx. 0.05 eq), is added to the flask. If using iron powder, it will react in situ with bromine to form FeBr₃.[4]

  • The mixture is cooled in an ice bath to 0-5 °C.

  • Anhydrous bromine (1.0-1.1 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains low.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by GC-MS) indicates completion. Reaction temperatures can range from 0°C to 100°C depending on the desired rate.[11]

  • The reaction is carefully quenched by pouring the mixture over ice and adding 10% NaHSO₃ solution to destroy any unreacted bromine.

  • The organic layer is separated, washed sequentially with saturated NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation or recrystallization.

Experimental Workflow Diagram

G A 1. Reaction Setup - Charge flask with 1,3-dichlorobenzene, solvent, and FeBr₃ catalyst. B 2. Bromine Addition - Cool to 0-5 °C. - Add Br₂ dropwise. A->B C 3. Reaction - Stir at room temperature for 2-4 hours. B->C D 4. Quench - Pour into ice/NaHSO₃ solution. C->D E 5. Extraction & Wash - Separate organic layer. - Wash with NaHCO₃, H₂O, Brine. D->E F 6. Drying & Concentration - Dry over MgSO₄. - Evaporate solvent. E->F G 7. Purification - Distill or recrystallize to obtain pure product. F->G

Caption: General experimental workflow for electrophilic bromination.

Quantitative Data Summary

Quantitative yield and isomer distribution data for the specific bromination of 1,3-dichlorobenzene are sparse in the surveyed literature. However, based on the established principles of regioselectivity, a qualitative prediction of the product distribution can be made.

Product IsomerSubstitution PositionPredicted YieldRationale
This compound C4 / C6Major Electronically favored (ortho/para directing) and sterically accessible.[10]
2-Bromo-1,3-dichlorobenzeneC2MinorElectronically favored but highly sterically hindered by two adjacent Cl atoms.
1-Bromo-3,5-dichlorobenzene (B43179)C5Trace / Not ObservedElectronically disfavored (meta directing) by both Cl atoms.

Conclusion

The electrophilic bromination of 1,3-dichlorobenzene is a highly regioselective reaction governed by the deactivating, yet ortho, para-directing, nature of the chlorine substituents. The reaction mechanism proceeds through the formation of a resonance-stabilized sigma complex, with the kinetic and thermodynamic product being this compound due to a combination of electronic stabilization and steric accessibility. The synthesis can be reliably performed using standard laboratory protocols for aromatic halogenation, employing a Lewis acid catalyst to activate the bromine electrophile. This guide provides the fundamental mechanistic understanding and practical workflow necessary for the successful application of this reaction in research and development.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2,4-dichlorobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound with applications in organic synthesis, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. A thorough understanding of its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a framework for determining and understanding the solubility of this compound.

Quantitative Solubility Data

The systematic collection of solubility data is essential for comparative analysis and for building predictive solubility models. Researchers are encouraged to use the following standardized tables to record experimentally determined solubility data for this compound in a variety of common organic solvents at different temperatures.

Table 1: Solubility of this compound Expressed as Mole Fraction (x)

Temperature (K)MethanolEthanol (B145695)Acetone (B3395972)Ethyl AcetateToluenen-Hexane
283.15
293.15
303.15
313.15
323.15

Table 2: Solubility of this compound Expressed as Mass Fraction (w)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluenen-Hexane
283.15
293.15
303.15
313.15
323.15

Table 3: Solubility of this compound (g) per 100 g of Solvent

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluenen-Hexane
283.15
293.15
303.15
313.15
323.15

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Methods

The following protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

  • Calibrated thermometer

  • Glass vials or flasks with airtight screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Drying oven

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_solute Weigh excess This compound prep_mix Add solute to solvent and seal vial prep_solute->prep_mix prep_solvent Add known volume/mass of solvent to vial prep_solvent->prep_mix equilibrate Place vial in thermostatic shaker bath at set temperature prep_mix->equilibrate shake Agitate for sufficient time to reach equilibrium (e.g., 24-72h) equilibrate->shake settle Allow undissolved solid to settle shake->settle sample Withdraw supernatant using a pre-warmed/cooled syringe settle->sample filter Filter supernatant into a pre-weighed container sample->filter weigh_sol Weigh the container with the saturated solution filter->weigh_sol evaporate Evaporate solvent under controlled conditions weigh_sol->evaporate dry Dry residue to a constant weight evaporate->dry weigh_res Weigh the container with the dry residue dry->weigh_res calc_mass Determine mass of solute and solvent weigh_res->calc_mass calc_sol Calculate solubility (mole fraction, mass fraction, g/100g) calc_mass->calc_sol

Caption: Experimental workflow for solubility determination.

III. Detailed Methodological Steps
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the solubility value remains constant.

    • After the equilibration period, allow the vial to rest in the thermostatic bath without agitation for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling and Gravimetric Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation, the syringe and filter should be pre-equilibrated to the experimental temperature.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish or watch glass.

    • Record the total mass of the dish and the saturated solution.

    • Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

    • Place the dish in a drying oven at a temperature below the melting point of this compound (melting point is approximately 28-30 °C, so a vacuum oven at room temperature is recommended) until a constant mass is achieved.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

IV. Data Calculation
  • Mass of Solvent:

    • Mass of solvent = (Mass of dish + saturated solution) - (Mass of dish + dry residue)

  • Mass of Solute:

    • Mass of solute = (Mass of dish + dry residue) - (Mass of empty dish)

  • Solubility Calculations:

    • Grams per 100 g of Solvent: (Mass of solute / Mass of solvent) * 100

    • Mass Fraction (w): Mass of solute / (Mass of solute + Mass of solvent)

    • Mole Fraction (x):

      • Moles of solute = Mass of solute / Molar mass of this compound (225.90 g/mol )

      • Moles of solvent = Mass of solvent / Molar mass of the solvent

      • Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and industry. This guide provides a standardized framework for the experimental determination and reporting of this data. By following the detailed protocol and utilizing the provided tables, researchers can generate high-quality, comparable solubility data that will be invaluable for process optimization, reaction design, and the development of new chemical entities.

References

Technical Guide: Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the melting and boiling points of 1-Bromo-2,4-dichlorobenzene, including experimental methodologies for their determination.

Introduction

This compound is an aryl halide that serves as a key intermediate in various synthetic applications, including the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with one bromine and two chlorine atoms, dictates its physical properties, which are critical for its handling, reaction setup, and purification. This guide provides a focused overview of its melting and boiling points, supported by standardized experimental protocols.

Physicochemical Data

The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a substance under varying temperatures.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Melting Point26-30 °C[2][3][4][5][6]
26-27 °C[1]
26 °C[7]
Boiling Point235 °C[1][7]
Molecular FormulaC₆H₃BrCl₂[7][8][9]
Molecular Weight225.90 g/mol [4][6][7][9]
AppearanceColorless to light yellow crystalline mass or liquid[2][7][8]
SolubilitySlightly soluble in water[1][2][7]

Experimental Protocols

The determination of melting and boiling points is a standard procedure in chemical analysis to confirm the identity and purity of a compound.[10]

Determination of Melting Point

The capillary tube method is a common and reliable technique for determining the melting point of a solid compound.[11][12]

Methodology:

  • Sample Preparation: A small amount of dry, purified this compound is finely powdered. The open end of a capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically contains a heating block or an oil bath (e.g., silicone oil or liquid paraffin).[1][12]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[10][12] The temperature is recorded at two points:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.[10]

  • Melting Point Range: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[10][11] Impurities typically cause a depression and broadening of the melting point range.[10][11]

Determination of Boiling Point

For liquids, the boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed into a small test tube or ignition tube. A capillary tube, sealed at one end, is placed inverted inside the test tube.

  • Assembly: The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is suspended in a beaker containing a high-boiling point liquid (e.g., liquid paraffin) to serve as a heating bath.[12]

  • Heating and Observation: The bath is heated gently and stirred continuously to ensure uniform temperature distribution.[11] As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Boiling Point Determination: Heating is discontinued (B1498344) once a rapid and continuous stream of bubbles is observed. The liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical compound's physical properties.

G cluster_0 Characterization Workflow A Obtain Purified Sample (this compound) B Physical State Assessment (Room Temperature) A->B C Melting Point Determination (Capillary Method) B->C If Solid D Boiling Point Determination (Capillary Method) B->D If Liquid E Data Analysis & Comparison C->E D->E F Purity & Identity Confirmed E->F

References

Spectroscopic Profile of 1-Bromo-2,4-dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-2,4-dichlorobenzene, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₃BrCl₂.[1][2][3][4][5] Its molecular weight is approximately 225.90 g/mol .[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)Multiplicity
7.66d
7.37dd
7.25d

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR Data

Chemical Shift (ppm)
134.4
133.0
131.2
130.6
128.5
122.5

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure.

Wavenumber (cm⁻¹)IntensityAssignment
3092WeakC-H stretch (aromatic)
1568MediumC=C stretch (aromatic)
1541MediumC=C stretch (aromatic)
1450StrongC=C stretch (aromatic)
1101StrongC-H in-plane bend
866StrongC-H out-of-plane bend
816StrongC-H out-of-plane bend

Technique: Gas Phase[2]

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine atoms.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
22455
226100
22845
14530
14710
11020
7415

Technique: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup (General):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For modern spectrometers, an automated shimming routine is often sufficient.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (several hundred to thousands of scans may be necessary).

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • For ¹H NMR, integrate the signals to determine the relative ratios of the different protons.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

  • GC-MS System Configuration (Typical):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in splitless mode at a temperature of ~250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.

    • Mass Spectrometer (MS):

      • Interface Temperature: ~280 °C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will acquire the mass spectrum of the eluting compound.

  • Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed for its fragmentation pattern and molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for a Chemical Compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample Dissolve Dissolve in Appropriate Solvent (for NMR, GC-MS) Sample->Dissolve Neat Use Neat Liquid (for IR) Sample->Neat NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR MS GC-MS System Dissolve->MS IR FTIR Spectrometer (ATR) Neat->IR NMR_Proc Fourier Transform, Phasing, Calibration NMR->NMR_Proc IR_Proc Background Subtraction IR->IR_Proc MS_Proc Chromatogram Integration, Mass Spectrum Extraction MS->MS_Proc NMR_Analysis Chemical Shift Analysis, Multiplicity Interpretation, Integration NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern Analysis, Isotopic Pattern MS_Proc->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to 1-Bromo-2,4-dichlorobenzene: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,4-dichlorobenzene, a halogenated aromatic compound with significant applications in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and a representative cross-coupling reaction, highlighting its utility as a building block in the development of more complex molecules. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.

Chemical Structure and IUPAC Name

This compound is a substituted benzene (B151609) ring with the chemical formula C₆H₃BrCl₂.[1][2] Its structure consists of a benzene core with one bromine atom and two chlorine atoms as substituents. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This name is derived from the following systematic nomenclature rules:

  • Parent Structure: The core structure is benzene.

  • Substituents: There are three halogen substituents: one bromo group (-Br) and two chloro groups (-Cl).

  • Numbering: The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants. The carbon atom attached to the bromine atom is assigned position 1. This numbering continues around the ring to assign the chlorine atoms positions 2 and 4.

Below is a diagram illustrating the relationship between the chemical structure and its IUPAC name.

IUPAC_naming cluster_structure Chemical Structure cluster_naming IUPAC Nomenclature structure parent Parent: Benzene numbering Numbering for lowest locants parent->numbering is numbered substituents Substituents: - 1 Bromo - 2 Chloro - 4 Chloro substituents->numbering are positioned by iupac_name This compound numbering->iupac_name results in workflow start Starting Materials (m-Dichlorobenzene, Bromine) synthesis Synthesis of This compound (Bromination) start->synthesis purification1 Purification (Distillation) synthesis->purification1 product This compound purification1->product reaction_setup Reaction Setup with Arylboronic Acid, Catalyst, Base product->reaction_setup coupling Suzuki-Miyaura Cross-Coupling reaction_setup->coupling workup Aqueous Workup & Extraction coupling->workup purification2 Purification (Column Chromatography) workup->purification2 final_product Biaryl Product purification2->final_product

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-bromo-2,4-dichlorobenzene. This substrate is a valuable building block in organic synthesis, particularly for the introduction of a 2,4-dichlorophenyl moiety into a target molecule. The presence of three halogen atoms with differential reactivity—one bromine and two chlorine atoms—allows for selective functionalization, primarily at the more reactive carbon-bromine bond. This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and reaction workflows.

Core Concepts and Chemoselectivity

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

A critical consideration when using this compound is the chemoselective activation of the C-Br bond over the more stable C-Cl bonds. The C-Br bond is weaker and more susceptible to oxidative addition to the palladium catalyst, allowing for selective coupling reactions at this position under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O9016~90
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene11010~88

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene.

Table 2: Representative Conditions for Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10024~80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile8018~85
3CyclohexenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)Dioxane12024~75

Experimental Protocol: Heck Reaction

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst and ligand.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified duration.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove precipitated salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_coord [Ar-Pd(II)-X(L)₂(alkene)] pd_complex->alkene_coord Alkene Coordination inserted R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_coord->inserted Migratory Insertion product Product (Ar-alkene) hydride_complex H-Pd(II)-X(L)₂ inserted->hydride_complex β-Hydride Elimination hydride_complex->pd0 Reductive Elimination (+ Base)

General Palladium-Catalyzed Cross-Coupling Cycle

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically with palladium and copper co-catalysis.

Table 3: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF608~90
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (3)Toluene7012~85
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (3)DMF506~92

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in the specified solvent and base.

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Stir the reaction mixture at the indicated temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and filter off the ammonium (B1175870) salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2][3]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10018~95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11024~85
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene10016~90

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas (repeat three times).

  • Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring for the specified time.

  • Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk Tube: Pd Precatalyst Ligand Base B Evacuate and Backfill A->B C Add Reactants & Solvent: This compound Amine Solvent B->C D Heat and Stir C->D E Monitor Progress D->E F Cool and Dilute E->F G Filter through Celite F->G H Concentrate G->H I Purify H->I

Buchwald-Hartwig Amination Experimental Workflow

Disclaimer: The provided protocols and data are based on established methodologies for similar aryl bromides and should serve as a starting point for reaction optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. It is essential to perform small-scale test reactions to optimize conditions for specific substrates. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 1-Bromo-2,4-dichlorobenzene. The protocols outlined below cover key synthetic transformations including Grignard reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, leading to the formation of versatile building blocks for active pharmaceutical ingredients (APIs).

Introduction

This compound is a readily available starting material that offers multiple reaction sites for synthetic elaboration. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making it an attractive precursor for a variety of complex molecules. This document details the synthesis of three key pharmaceutical intermediates: 2,4-dichlorobenzaldehyde (B42875), N-(2,4-dichlorophenyl)aniline, and 2,4-dichloro-1,1'-biphenyl, and their subsequent relevance in the synthesis of prominent drugs.

Synthetic Pathways Overview

The following diagram illustrates the synthetic pathways described in these application notes, starting from this compound and leading to key pharmaceutical intermediates.

G cluster_0 Grignard Reaction cluster_1 Buchwald-Hartwig Amination cluster_2 Suzuki-Miyaura Coupling start This compound grignard 2,4-dichlorophenylmagnesium bromide start->grignard Mg, THF cn_coupling N-(2,4-dichlorophenyl)aniline start->cn_coupling Pd catalyst, ligand, base cc_coupling 2,4-dichloro-1,1'-biphenyl start->cc_coupling Pd catalyst, base aldehyde 2,4-dichlorobenzaldehyde grignard->aldehyde 1. DMF 2. H3O+ dmf DMF aniline (B41778) Aniline aniline->cn_coupling boronic_acid Phenylboronic acid boronic_acid->cc_coupling

Caption: Synthetic routes from this compound.

Application Note 1: Synthesis of 2,4-dichlorobenzaldehyde via Grignard Reaction

Introduction: 2,4-dichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals. The Grignard reaction provides a direct route to this aldehyde from this compound by forming the corresponding Grignard reagent, which is then quenched with N,N-dimethylformamide (DMF).

Experimental Protocol:

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining solution of this compound dropwise to maintain a gentle reflux.

    • After the addition is complete, continue stirring at reflux for 1 hour to ensure complete formation of the Grignard reagent.[1]

  • Reaction with DMF:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add anhydrous DMF (1.1 eq.) dropwise to the cooled solution.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20 minutes.[1]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation in vacuo or recrystallization from ligroin to yield 2,4-dichlorobenzaldehyde.[2]

Quantitative Data:

ParameterValueReference
Yield ~75%[3]
Melting Point 69-71 °C[2]
Boiling Point 233 °C[2]

Application Note 2: Synthesis of N-(2,4-dichlorophenyl)aniline via Buchwald-Hartwig Amination

Introduction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol describes the synthesis of N-(2,4-dichlorophenyl)aniline, a precursor for kinase inhibitors like Gefitinib (B1684475).

Experimental Protocol:

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).

    • Add this compound (1.0 eq.) and aniline (1.2 eq.).

    • Add anhydrous toluene.

  • Reaction:

    • Stir the mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield the N-(2,4-dichlorophenyl)aniline.

Quantitative Data (for analogous reactions):

ParameterValueReference
Catalyst Loading (Pd₂(dba)₃) 2 mol%[4]
Ligand (XPhos) Loading 4 mol%[4]
Base NaOtBu (1.4 eq.)[4]
Temperature 100 °C[4]
Reaction Time 12-24 h[4]
Yield (with 4-bromobenzotrifluoride) 95%[4]

Pharmaceutical Application: Gefitinib (Iressa®)

N-(2,4-dichlorophenyl)aniline is a key fragment in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6]

Signaling Pathway Diagram: EGFR Inhibition by Gefitinib

EGFR_Pathway cluster_phosphorylation EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding site ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Gefitinib inhibits EGFR signaling pathway.[5][6][7][8][9]

Application Note 3: Synthesis of 2,4-dichloro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. This protocol describes the synthesis of 2,4-dichloro-1,1'-biphenyl, a scaffold found in some pharmaceutical compounds, from this compound and phenylboronic acid.

Experimental Protocol:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (2.0 eq.).

    • Add a mixture of 1,4-dioxane and water (4:1).

  • Reaction:

    • Heat the reaction mixture to reflux (around 80-100 °C) and stir under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and add water.

    • Extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (for analogous reactions):

ParameterValueReference
Catalyst Loading (Pd(PPh₃)₄) 3 mol%[10]
Base Na₂CO₃ (aq.)[11]
Solvent Benzene (B151609) or Toluene[11]
Temperature Reflux[11]

Pharmaceutical Application: Bortezomib (B1684674) (Velcade®) - A Conceptual Link

While not a direct precursor, the 2,4-dichlorophenyl moiety is related to the phenylboronic acid derivatives used in the synthesis of proteasome inhibitors like Bortezomib. The synthesis of 2,4-dichlorophenylboronic acid can be achieved from this compound via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway, and is used to treat multiple myeloma.[12][13][14][15]

Signaling Pathway Diagram: Ubiquitin-Proteasome Pathway Inhibition by Bortezomib

Proteasome_Pathway Protein Cellular Protein (e.g., IκB, p53) Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin Ub->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Bortezomib Bortezomib Bortezomib->Proteasome Inhibits NFkB NF-κB Bortezomib->NFkB Inhibits Activation (via IκB accumulation) CellCycle Cell Cycle Arrest Bortezomib->CellCycle Induces Apoptosis Apoptosis Bortezomib->Apoptosis Induces

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.[12][16][17]

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This application note provides detailed protocols and reaction conditions for the palladium-catalyzed coupling of various arylboronic acids with 1-Bromo-2,4-dichlorobenzene. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in this compound allows for selective coupling at the more reactive C-Br bond under carefully controlled conditions.[4] This selectivity is crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][5][6]

Reaction Scheme

Arylboronic Acid Arylboronic Acid Product Product Arylboronic Acid->Product Pd Catalyst, Base This compound This compound This compound->Product plus1 + arrow Suzuki_Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 (Oxidative Addition) A->B Ar-X D [Ar'B(OH)3]- (Transmetalation) B->D Ar'B(OH)2 + Base C Ar-Pd(II)(Ar')L2 (Reductive Elimination) C->A Ar-Ar' D->C center p1 p2 p3 p4 Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

Application of 1-Bromo-2,4-dichlorobenzene in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dichlorobenzene is a versatile halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization and the construction of complex molecular architectures found in modern pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the dicarboximide fungicide, Vinclozolin (B1683831).

Overview of the Synthetic Pathway

The synthesis of Vinclozolin from this compound is a multi-step process that highlights several key organic transformations. The overall synthetic strategy involves the isomerization of the starting material to a more reactive isomer, followed by nucleophilic aromatic substitution and subsequent cyclization to form the final active ingredient.

Synthetic_Pathway A This compound B 1-Bromo-3,5-dichlorobenzene (B43179) A->B Isomerization (AlCl3) C 3,5-Dichloroaniline (B42879) B->C Ammonolysis (NH3, Cu(I)) D 3,5-Dichlorophenyl isocyanate C->D Phosgenation (Phosgene) F Vinclozolin D->F Cyclization E Alkyl 2-hydroxy-2- methylbut-3-enoate E->F

Caption: Synthetic route from this compound to Vinclozolin.

Key Synthetic Steps and Experimental Protocols

The synthesis of Vinclozolin from this compound can be broken down into three primary stages.

Step 1: Isomerization of this compound to 1-Bromo-3,5-dichlorobenzene

The initial step involves the aluminum chloride-catalyzed isomerization of this compound to its 3,5-dichloro isomer. This rearrangement is crucial as the 3,5-disubstituted pattern is present in the final Vinclozolin molecule.

Experimental Protocol:

A mixture of this compound and other monobromodichlorobenzene isomers is heated in the presence of an aluminum halide catalyst. The reaction is typically carried out at a temperature range of 80°C to 170°C for a period of 0.5 to 10 hours. The progress of the isomerization is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, and the catalyst is quenched. The organic phase is then separated, washed, and the 1-bromo-3,5-dichlorobenzene is isolated, often through distillation or crystallization.

ParameterValueReference
ReactantThis compound[1]
CatalystAluminum halide (e.g., AlCl₃)[1]
Temperature80 - 170 °C[1]
Reaction Time0.5 - 10 hours[1]
Product1-Bromo-3,5-dichlorobenzene[1]
Step 2: Synthesis of 3,5-Dichloroaniline from 1-Bromo-3,5-dichlorobenzene

The resulting 1-bromo-3,5-dichlorobenzene is then converted to 3,5-dichloroaniline via a nucleophilic aromatic substitution reaction with ammonia (B1221849), a process often referred to as ammonolysis. This reaction is typically catalyzed by a copper(I) salt.

Experimental Protocol:

1-Bromo-3,5-dichlorobenzene is charged into a high-pressure autoclave along with an aqueous ammonia solution and a catalytic amount of cuprous chloride or cuprous oxide. The mixture is heated to a temperature between 120°C and 250°C, resulting in a pressure of 10 to 80 kg/cm ². The reaction is maintained for 2 to 15 hours. After cooling and venting the excess ammonia, the reaction mass is treated with a base (e.g., NaOH) to liberate the free aniline (B41778) and recover ammonia from the ammonium (B1175870) bromide salt formed. The 3,5-dichloroaniline product is then isolated by extraction and purified by distillation or crystallization.

ParameterValueReference
Reactant1-Bromo-3,5-dichlorobenzene[2]
ReagentAqueous Ammonia (min 20% w/w)[2]
CatalystCuprous chloride or Cuprous oxide[2]
Temperature120 - 250 °C[2]
Pressure10 - 80 kg/cm ²[2]
Reaction Time2 - 15 hours[2]
Product3,5-Dichloroaniline[2]
Step 3: Synthesis of Vinclozolin from 3,5-Dichloroaniline

3,5-Dichloroaniline serves as the key building block for the final construction of the Vinclozolin molecule. One synthetic route involves the reaction of 3,5-dichloroaniline with phosgene (B1210022) to form 3,5-dichlorophenyl isocyanate, which then undergoes cyclization with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid. An alternative one-pot method has also been described.

Experimental Protocol (via Isocyanate):

  • Phosgenation: 3,5-Dichloroaniline is reacted with phosgene in an inert solvent to yield 3,5-dichlorophenyl isocyanate. This reaction is typically carried out at low to moderate temperatures.

  • Cyclization: The isolated 3,5-dichlorophenyl isocyanate is then reacted with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid. The ring closure to form the oxazolidinedione structure of Vinclozolin is achieved by heating the reaction mixture.

Experimental Protocol (One-Pot Synthesis):

A mixture of 3,5-dichloroaniline, methyl vinyl ketone, and sodium cyanide is reacted to form a cyanohydrin intermediate. This intermediate is then treated with phosgene, followed by hydrolysis of the nitrile and cyclization to yield Vinclozolin.

ParameterValueReference
Reactant3,5-Dichloroaniline[3]
Reagents (Route 1)Phosgene, Alkyl 2-hydroxy-2-methylbut-3-enoate[3]
Reagents (Route 2)Methyl vinyl ketone, Sodium cyanide, Phosgene[3]
ProductVinclozolin[3]

Mode of Action of Vinclozolin

Vinclozolin is a dicarboximide fungicide that acts as an antiandrogen. Its primary mode of action involves the competitive inhibition of the androgen receptor (AR). Vinclozolin itself has a weak affinity for the AR, but its metabolites, M1 and M2, are potent antagonists.[4] By binding to the AR, these metabolites prevent the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the transcription of androgen-dependent genes. This disruption of the endocrine system is the basis for its fungicidal activity and also accounts for its observed effects on the reproductive development in mammals.[5]

Caption: Anti-androgenic mode of action of Vinclozolin metabolites.

Conclusion

This compound is a valuable starting material in the multi-step synthesis of the fungicide Vinclozolin. The synthetic route involves key transformations such as isomerization and ammonolysis to produce the essential intermediate, 3,5-dichloroaniline. The subsequent conversion of this intermediate to Vinclozolin demonstrates the utility of halogenated aromatics in constructing complex, biologically active molecules for agrochemical applications. Understanding the synthetic pathways and the mode of action of such compounds is critical for the development of new and effective crop protection agents.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,4'-Trichloro-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,4,4'-trichlorobiphenyl (B50444), a polychlorinated biphenyl (B1667301) (PCB) congener often used as an analytical standard and in toxicological research. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high yields and selectivity.[1][2] This application note includes a comprehensive experimental protocol, a summary of characterization data, and a visual representation of the synthetic workflow.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have been widely used in various industrial applications. Due to their environmental persistence and toxicological effects, the synthesis of individual PCB congeners, such as 2,4,4'-trichlorobiphenyl (PCB 28), is crucial for research into their metabolism, environmental fate, and potential health impacts.[3] The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of unsymmetrical biaryls like 2,4,4'-trichlorobiphenyl.[4][5] This method generally provides higher yields compared to other techniques like the Ullmann coupling.

Synthesis Overview

The synthesis of 2,4,4'-trichlorobiphenyl is accomplished by the Suzuki-Miyaura cross-coupling of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base.

General Reaction Scheme:

Cl-Ph-B(OH)2 + Br-Ph-Cl2 --[Pd catalyst, Base]--> Cl-Ph-Ph-Cl2 + HOB(OH)2 + Br-

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to reflux (approximately 80-100 °C) under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A suitable eluent system is a mixture of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield 2,4,4'-trichlorobiphenyl as a white solid.

Data Presentation

Table 1: Physicochemical Properties of 2,4,4'-Trichlorobiphenyl

PropertyValueReference
IUPAC Name2,4-dichloro-1-(4-chlorophenyl)benzene[6]
Molecular FormulaC₁₂H₇Cl₃[6]
Molecular Weight257.54 g/mol [3]
CAS Number7012-37-5[6]
AppearanceWhite solid
Melting Point81-83 °C

Table 2: Spectroscopic Data for 2,4,4'-Trichlorobiphenyl

TechniqueDataReference
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 7.50 (d, J=2.1 Hz, 1H, H-3), 7.43 (d, J=8.4 Hz, 2H, H-2', H-6'), 7.37 (d, J=8.4 Hz, 2H, H-3', H-5'), 7.33 (dd, J=8.3, 2.1 Hz, 1H, H-5), 7.29 (d, J=8.3 Hz, 1H, H-6)[6]
¹³C NMR (CDCl₃, 100.41 MHz)δ (ppm): 139.3, 137.9, 134.4, 132.9, 131.8, 130.3, 129.8, 129.2, 128.9, 127.3[6]
Mass Spectrometry (EI)m/z (%): 256 (M+, 100), 221 (25), 186 (30), 151 (15)[6]

Mandatory Visualization

Suzuki_Coupling_Workflow Start Starting Materials (this compound, 4-Chlorophenylboronic acid) Reaction Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3, Dioxane/Water, 80-100°C) Start->Reaction 1. Reaction Setup Workup Aqueous Work-up (Ethyl Acetate Extraction, Washing) Reaction->Workup 2. Reaction Completion Purification Column Chromatography (Silica Gel, Hexane/Dichloromethane) Workup->Purification 3. Crude Product Product 2,4,4'-Trichlorobiphenyl (Pure Product) Purification->Product 4. Pure Product Characterization Characterization (NMR, MS) Product->Characterization 5. Analysis

Caption: Experimental workflow for the synthesis of 2,4,4'-trichlorobiphenyl.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of numerous functional groups.[2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-bromo-2,4-dichlorobenzene, an electron-deficient aryl halide. The presence of two chlorine atoms on the aromatic ring influences its reactivity, making the careful selection of reaction conditions critical for achieving high yields and selectivity.

The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1] The generally accepted catalytic cycle proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3]

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound hinges on the judicious selection of the following components:

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be employed. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[4] Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient and sterically hindered aryl halides like this compound, bulky, electron-rich biaryl phosphine ligands are often the most effective. Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated broad utility and high catalytic activity.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used strong base. For more sensitive substrates, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, often in combination with specific ligand systems.[4]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and deactivation of the catalyst. Toluene and 1,4-dioxane (B91453) are common solvent choices for this reaction.[4]

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with different classes of amines.

Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Amination with a Primary or Secondary Alkylamine

This protocol is adapted from a similar procedure for an electron-deficient aryl bromide.[4]

Materials:

  • This compound

  • Alkylamine (primary or secondary)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • RuPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the vessel with a septum-containing cap.

  • Evacuate and backfill the vessel with inert gas three times.

  • Via syringe, add the anhydrous 1,4-dioxane, followed by the alkylamine (1.5 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Reaction times typically range from 18 to 24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Amination with an Arylamine

This protocol is a general procedure adapted for aryl amines, which are typically less nucleophilic than alkylamines.

Materials:

  • This compound

  • Arylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Via syringe, add the anhydrous toluene, followed by the arylamine (1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times are typically in the range of 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These are representative conditions and may require optimization for specific substrates.

Amine TypeAmine (equiv)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Primary Alkyl1.5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-2475-90
Secondary Alkyl1.5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-2480-95
Aryl1.2Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2470-85

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle```dot

// Nodes pd0 [label="L-Pd(0)", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex [label="L-Pd(II)(Ar)(X)", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=plaintext, fontcolor="#202124"]; pd_amine_complex [label="[L-Pd(II)(Ar)(NHR'R'')]⁺X⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation", shape=plaintext, fontcolor="#202124"]; pd_amido_complex [label="L-Pd(II)(Ar)(NR'R'')", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [label="Ar-X", color="#EA4335"]; oxidative_addition -> pd_complex; pd_complex -> amine_coordination [label="R'R''NH", color="#4285F4"]; amine_coordination -> pd_amine_complex; pd_amine_complex -> deprotonation [label="Base", color="#34A853"]; deprotonation -> pd_amido_complex [label="- Base-H⁺X⁻", color="#FBBC05"]; pd_amido_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-NR'R''", color="#4285F4"];

// Invisible nodes and edges for layout center [shape=point, width=0.01, height=0.01]; pd0 -> center [style=invis]; center -> pd_complex [style=invis]; center -> pd_amine_complex [style=invis]; center -> pd_amido_complex [style=invis];

// Labels for reactants and products {rank=same; oxidative_addition; amine_coordination;} {rank=same; deprotonation; reductive_elimination;} }

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

References

Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 1-bromo-2,4-dichlorobenzene with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl, making the selective coupling of aryl bromides a key synthetic transformation.[1] This document outlines both traditional copper-catalyzed and modern copper-free conditions for the coupling of this compound, a substrate with potential for further functionalization at the chloro-substituted positions.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Sonogashira coupling of aryl bromides, including this compound, with different terminal alkynes. This allows for a direct comparison of catalysts, ligands, bases, solvents, and their impact on reaction outcomes.

EntryAryl BromideAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (1)Et₃NToluene (B28343)801285[Fictitious Data for Illustration]
2This compoundTrimethylsilylacetylenePd(PPh₃)₄ (3)-CuI (2)DiisopropylamineTHFRT692[Fictitious Data for Illustration]
31-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORT297[3]
4General Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)-CuI (2.5)DiisopropylamineTHFRT389[1]

Note: Entries 1 and 2 are illustrative examples for this compound based on typical conditions, as specific literature data for this exact substrate can be sparse. Researchers should optimize these conditions for their specific alkyne coupling partner.

Experimental Protocols

Below are detailed experimental protocols for both a traditional copper-catalyzed and a copper-free Sonogashira coupling of this compound.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method utilizing a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), copper(I) iodide (0.01 mmol, 1 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) are added via syringe.

  • The terminal alkyne (1.2 mmol, 1.2 equiv.) is then added dropwise to the stirred solution.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is washed with saturated aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol utilizes a modern, air-stable palladium precatalyst and avoids the use of a copper co-catalyst, which can simplify purification.

Materials:

  • This compound

  • Terminal alkyne (e.g., 3-Ethynylpyridine)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (DTBNpP = di-tert-butylneopentylphosphine)

  • 2,2,6,6-Tetramethylpiperidine (B32323) (TMP)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Solvents for workup and chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, a vial is charged with [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%) and a magnetic stir bar.

  • Reagent Addition: Anhydrous DMSO (2.5 mL), this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.8 mmol, 1.6 equiv.), and 2,2,6,6-tetramethylpiperidine (1.0 mmol, 2.0 equiv.) are added sequentially.[3]

  • Reaction: The vial is sealed and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. For less reactive alkynes, the temperature may be increased to 60 °C.[3]

  • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for a Sonogashira coupling experiment.

G General Sonogashira Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, Ligand, & Co-catalyst B Evacuate & Backfill with Inert Gas A->B C Add Anhydrous Solvent & Base B->C D Add Terminal Alkyne C->D E Stir at Designated Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Cool & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A flowchart of the Sonogashira coupling experimental procedure.

Catalytic Cycle of Sonogashira Coupling

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.

G Sonogashira Catalytic Cycle (Copper-Catalyzed) pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition (R¹-X) pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_oxid->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product R¹-C≡CR² pd2_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR² cu_acetylide->pd2_oxid alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base base->alkyne cui CuI cui->alkyne

References

Application Notes and Protocols for the Heck Coupling Reaction Using 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 1-bromo-2,4-dichlorobenzene as the aryl halide substrate. Due to the presence of electron-withdrawing chloro substituents, this substrate is expected to be reactive in the Heck reaction, as electron-deficient aryl halides generally exhibit enhanced reactivity. The protocols outlined below are based on established methodologies for similar aryl bromides and provide a comprehensive guide for researchers.

Experimental Workflow

The general workflow for a Heck coupling reaction is a systematic process involving the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

G prep Reaction Setup inert Establish Inert Atmosphere (N2/Ar) prep->inert reactants Add Aryl Halide, Alkene, and Base catalyst Add Palladium Catalyst and Ligand reactants->catalyst reaction Heat Reaction Mixture (e.g., 80-140 °C) catalyst->reaction solvent Add Anhydrous Solvent solvent->reactants inert->solvent monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Isolate Pure Product purification->product

Caption: General workflow for the Heck coupling reaction.

Data Presentation

The following table summarizes representative quantitative data for Heck coupling reactions of various aryl bromides with different olefins under palladium catalysis. While specific data for this compound is not extensively reported, the conditions and yields for analogous electron-deficient aryl bromides provide a strong predictive framework.

Aryl BromideOlefinCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzeneStyrene (B11656)Pd(OAc)₂ / PPh₃Et₃NDMF100495
1-Bromo-4-cyanobenzenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA1201288
1-Bromo-4-acetylbenzeneStyrenePdCl₂(PPh₃)₂NaOAcNMP130892
1-Bromo-3,5-dimethylbenzenen-Butyl acrylatePd(OAc)₂ / dppfCs₂CO₃Dioxane1002478
4-BromobiphenylStyrenePd(PPh₃)₄Et₃NToluene1101685

Experimental Protocols

This section provides a detailed methodology for a typical Heck coupling reaction between this compound and a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Pre-formation (if using Pd(OAc)₂):

    • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

    • Add a portion of the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes. A color change should be observed, indicating the formation of the active Pd(0) catalyst.

  • Reaction Setup:

    • To the flask containing the catalyst, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

    • Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Ensure the reaction mixture is under a continuous inert atmosphere.

    • Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine to remove the base and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle. The key steps are oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

G cluster_steps pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition alkene_coordination Alkene Coordination pd_complex2 [Ar-Pd(II)(X)L₂(Alkene)] pd_complex1->pd_complex2 Alkene migratory_insertion Migratory Insertion pd_complex3 R-CH₂-CH(Ar)-Pd(II)(X)L₂ pd_complex2->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_hydride_complex [H-Pd(II)(X)L₂] + Product pd_complex3->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->pd0 Base hx_base [Base-H]⁺X⁻ aryl_halide Ar-X (this compound) alkene Alkene base Base

Caption: The catalytic cycle of the Heck coupling reaction.

Application Notes and Protocols: The Role of 1-Bromo-2,4-dichlorobenzene in Dyestuff Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound that serves as a versatile precursor in organic synthesis.[1] Its utility in the dyestuff industry stems from its ability to be converted into a diazonium salt, which can then be coupled with various aromatic compounds to form highly colored azo dyes. Azo dyes are a significant class of synthetic colorants, accounting for a substantial portion of the dyes used in the textile, leather, and printing industries due to their wide range of colors and relatively simple synthesis.[2]

The presence of chloro- and bromo- substituents on the benzene (B151609) ring can influence the final properties of the dye, such as its color, fastness to light and washing, and affinity for different fibers. While this compound is primarily noted as a raw material and intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals, its application in dyestuff manufacturing is a logical extension of its chemical reactivity.[1]

Synthesis of this compound

For researchers who wish to synthesize the starting material, a high-yield protocol is available. The synthesis involves the bromination of m-dichlorobenzene in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

Equipment:

  • 1000 mL four-necked flask

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Stirrer

Procedure:

  • Charge a 1000 mL four-necked flask with 588 g (4 moles) of m-dichlorobenzene and 8 g of ferric chloride.[3]

  • With continuous stirring, add 640 g (4 moles) of bromine dropwise to the mixture at room temperature.[3]

  • Allow the reaction to proceed for approximately 3 hours.[3]

  • After the reaction is complete, pour the mixture into water and neutralize it with a sodium hydroxide solution.[3]

  • Extract the product with chloroform.[3]

  • Wash the chloroform extract with water, dry it, and distill under reduced pressure to obtain this compound.[3]

Quantitative Data:

ParameterValueReference
Yield98.5%[3]
Product Weight890 g[3]

Representative Application: Synthesis of a Monoazo Dye

The following protocol describes a representative synthesis of a monoazo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component. This reaction is a classic example of azo coupling and serves as a model for the synthesis of a wide range of azo dyes.

Logical Workflow for Azo Dye Synthesis

G cluster_0 Step 1: Amination (Hypothetical) cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound C 2,4-Dichloroaniline (B164938) A->C Pd Catalyst B Ammonia Source (e.g., Buchwald-Hartwig Amination) D 2,4-Dichloroaniline G 2,4-Dichlorobenzenediazonium (B1215582) Chloride D->G E Sodium Nitrite (B80452) (NaNO₂) E->G F Hydrochloric Acid (HCl) F->G H 2,4-Dichlorobenzenediazonium Chloride J Azo Dye H->J I 2-Naphthol I->J

General workflow for the synthesis of an azo dye.
Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenylazo)-2-naphthol

Materials:

  • This compound (hypothetically converted to 2,4-dichloroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol (B145695)

  • Deionized water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (125 mL)

  • Graduated cylinders

  • Stirring rod

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

Part 1: Diazotization of 2,4-Dichloroaniline (This step assumes the conversion of this compound to 2,4-dichloroaniline)

  • In a 100 mL beaker, dissolve a hypothetical 1.62 g (10 mmol) of 2,4-dichloroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of water and cool the solution in the ice bath.

  • Slowly add the sodium nitrite solution to the cooled 2,4-dichloroaniline solution with constant stirring, maintaining the temperature below 5 °C. The resulting solution contains the 2,4-dichlorobenzenediazonium chloride.

Part 2: Azo Coupling

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the dye with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from ethanol to purify it.

  • Dry the purified dye in a desiccator.

Quantitative Data (Hypothetical):

ParameterValue
Theoretical Yield3.15 g
Actual Yield2.75 g
Percent Yield87.3%
Melting Point158-160 °C
λmax (in Ethanol)485 nm

Signaling Pathway Diagram (Reaction Mechanism)

G cluster_0 Diazotization cluster_1 Azo Coupling A 2,4-Dichloroaniline C 2,4-Dichlorobenzenediazonium Chloride A->C 0-5 °C B NaNO₂ / HCl D 2,4-Dichlorobenzenediazonium Chloride F 1-(2,4-Dichlorophenylazo)-2-naphthol (Azo Dye) D->F Electrophilic Aromatic Substitution E 2-Naphthol E->F NaOH

Reaction pathway for azo dye synthesis.

Conclusion

This compound is a valuable intermediate with the potential for use in the synthesis of a variety of dyestuffs, particularly azo dyes. The halogen substituents can be strategically utilized to tune the properties of the final colorant. The provided protocols, while based on a representative example, offer a solid foundation for researchers to explore the synthesis of novel dyes from this starting material. Further research into specific dye structures derived from this compound could lead to the development of new colorants with enhanced properties for various industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 1-Bromo-2,4-dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions when using this compound as a substrate in Suzuki coupling are:

  • Homocoupling: This reaction involves the coupling of two molecules of the organoboron reagent (e.g., a boronic acid) to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]

  • Protodehalogenation (or Hydrodehalogenation): This side reaction results in the replacement of a halogen atom (in this case, bromine or chlorine) on the benzene (B151609) ring with a hydrogen atom. This can be caused by certain bases, solvents (especially protic ones like alcohols), or impurities that can act as a hydride source.[3]

  • Reaction at the Chloro Position(s): While the carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, under forcing conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalysts), coupling at one or both of the chloro positions can occur, leading to di- or tri-substituted products. The generally accepted reactivity order for halogens in oxidative addition is I > Br > Cl.[4]

  • Protodeborylation: This involves the cleavage of the carbon-boron bond of the organoboron reagent, typically by hydrolysis, which reduces the concentration of the active nucleophile in the reaction.

Q2: My reaction is showing a significant amount of homocoupling product of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common issue and can be mitigated by addressing the following factors:

  • Oxygen Contamination: Oxygen is a known promoter of boronic acid homocoupling.[2] It is crucial to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Troubleshooting: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[5]

  • Presence of Pd(II) Species: The catalytic cycle of the Suzuki reaction requires Pd(0). If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it must be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to side reactions, including homocoupling.

    • Troubleshooting: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, if using a Pd(II) source, the addition of a mild reducing agent can sometimes be beneficial.[6]

  • Slow Transmetalation: If the transmetalation step is slow, it can allow more time for side reactions like homocoupling to occur.

    • Troubleshooting: The choice of base is critical for activating the boronic acid for transmetalation.[7] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help to find the optimal conditions for the desired cross-coupling.

Q3: I am observing the formation of 2,4-dichlorobenzene in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of 2,4-dichlorobenzene is a result of protodehalogenation, where the bromo group is replaced by a hydrogen atom. This side reaction can be influenced by several factors:

  • Hydride Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, base, or impurities. Protic solvents like alcohols and even trace amounts of water can be hydride donors. Certain bases, particularly strong alkoxide bases, can also promote this side reaction.[8]

    • Troubleshooting:

      • Solvent Choice: Use anhydrous aprotic solvents such as toluene, dioxane, or THF.

      • Base Selection: Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, which are less likely to act as hydride sources.[8]

  • Slow Catalytic Turnover: If the desired cross-coupling reaction is slow, the intermediate aryl-palladium-halide complex has a longer lifetime, increasing the probability of reacting with a hydride source.

    • Troubleshooting:

      • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which can accelerate the rates of both oxidative addition and reductive elimination, thus favoring the desired product formation over protodehalogenation.[9]

      • Temperature Optimization: While higher temperatures can sometimes promote side reactions, in some cases, a moderate increase in temperature can accelerate the desired coupling and outcompete protodehalogenation. Careful optimization is required.

Q4: How can I achieve selective mono-arylation at the bromine position of this compound?

A4: Achieving selective mono-arylation at the more reactive C-Br bond is a key challenge. The following strategies can be employed:

  • Reaction Conditions: Milder reaction conditions will favor the selective reaction at the C-Br bond.

    • Troubleshooting:

      • Temperature: Start with lower reaction temperatures (e.g., room temperature to 60 °C) and shorter reaction times. Monitor the reaction progress closely by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant formation of di-substituted products occurs.

      • Catalyst Loading: Use a lower catalyst loading (e.g., 0.5-1 mol%).

  • Ligand Selection: The choice of ligand can significantly influence the chemoselectivity.

    • Troubleshooting: Less reactive or sterically hindered ligands might favor mono-arylation. However, for challenging substrates, more active ligands might be necessary to achieve any reaction. A screening of different phosphine ligands is often necessary.

  • Stoichiometry:

    • Troubleshooting: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the boronic acid. Using a large excess of the boronic acid can drive the reaction towards di-substitution.

Troubleshooting Guides

Data Presentation: Influence of Reaction Parameters on Side Reactions

The following tables provide illustrative data based on general trends in Suzuki-Miyaura couplings to guide your optimization efforts. Actual results will vary depending on the specific boronic acid and other reaction conditions.

Table 1: Effect of Base on Protodehalogenation

EntryBaseDesired Product Yield (%) (Illustrative)Protodehalogenation (%) (Illustrative)
1NaOt-Bu8018
2K₃PO₄905
3K₂CO₃953
4Cs₂CO₃944

Note: Stronger bases like alkoxides tend to increase the rate of protodehalogenation. Carbonates and phosphates are generally milder options.[10]

Table 2: Effect of Solvent on Protodehalogenation

EntrySolventDesired Product Yield (%) (Illustrative)Protodehalogenation (%) (Illustrative)
1Ethanol (B145695)6530
2DMF7820
31,4-Dioxane (B91453)8514
4Toluene936

Note: Protic solvents like ethanol can be a source of hydrides, leading to increased protodehalogenation. Aprotic solvents are generally preferred.[8]

Table 3: Effect of Ligand on Homocoupling

EntryLigandDesired Product Yield (%) (Illustrative)Homocoupling (%) (Illustrative)
1PPh₃8510
2dppf907
3SPhos95<3
4XPhos96<2

Note: Bulky, electron-rich ligands can promote the desired reductive elimination and suppress homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound

This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-Br position. Optimization of the ligand, base, and temperature may be required for specific boronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed water.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Troubleshooting Workflow for Suzuki Coupling of this compound

Suzuki_Troubleshooting cluster_start Start cluster_good Success cluster_issues Troubleshooting Path start Reaction Outcome? good_yield Good Yield of Desired Product start->good_yield Success low_yield Low or No Yield start->low_yield Problem side_products Significant Side Products start->side_products Problem check_catalyst Check Catalyst System: - Pd source (Pd(0) vs Pd(II)) - Ligand choice (e.g., Buchwald) - Catalyst loading low_yield->check_catalyst identify_byproducts Identify Byproducts (GC-MS, NMR) side_products->identify_byproducts optimize_base Optimize Base: - K₂CO₃, K₃PO₄, Cs₂CO₃ - Anhydrous? check_catalyst->optimize_base optimize_solvent Optimize Solvent: - Anhydrous aprotic (Toluene, Dioxane) - Degas thoroughly optimize_base->optimize_solvent optimize_temp Optimize Temperature: - Lower for selectivity - Higher for reactivity optimize_solvent->optimize_temp homocoupling Homocoupling Observed identify_byproducts->homocoupling Symmetrical biaryl protodehalogenation Protodehalogenation Observed identify_byproducts->protodehalogenation Loss of Br di_substitution Di/Tri-substitution Observed identify_byproducts->di_substitution Higher MW product fix_homocoupling Address Homocoupling: - Rigorous degassing (remove O₂) - Use Pd(0) precatalyst - Optimize base homocoupling->fix_homocoupling fix_protodehalogenation Address Protodehalogenation: - Use anhydrous aprotic solvent - Use non-hydridic base (K₂CO₃) - Use bulky, e⁻-rich ligand protodehalogenation->fix_protodehalogenation fix_di_substitution Address Di/Tri-substitution: - Lower temperature - Shorter reaction time - Use 1:1 stoichiometry di_substitution->fix_di_substitution

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

References

How to prevent dehalogenation in aryl bromide cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation, a common side reaction in aryl bromide cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?

A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the bromine atom on your aryl bromide starting material is replaced by a hydrogen atom.[1][2] This is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of a dehalogenated byproduct.[1][3]

Q2: What is the primary mechanism that leads to dehalogenation?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][4][5] This reactive intermediate can arise from various sources in the reaction mixture, including trace amounts of water, alcohol solvents, amine bases, or even the phosphine (B1218219) ligands themselves.[5] Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, leading to the formation of the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.[5]

Q3: Are certain types of aryl bromides more susceptible to dehalogenation?

A: Yes, the electronic properties of the aryl bromide can influence its susceptibility to dehalogenation. Electron-deficient aryl bromides and N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are generally more prone to this side reaction.[2] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can interact with the base, potentially promoting dehalogenation.[1][6] In such cases, protection of the N-H group is often recommended.[6]

Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?

A: The catalyst and ligand system is crucial for controlling the reaction's selectivity.[4] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at preventing dehalogenation.[4] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[4] Using well-defined palladium pre-catalysts can also sometimes provide better results than generating the active catalyst in situ.[4]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing a significant amount of dehalogenated byproduct in your reaction, follow this troubleshooting guide to optimize your reaction conditions.

Problem: Significant Formation of Dehalogenated Byproduct

Below is a workflow to diagnose and solve issues with dehalogenation.

Dehalogenation_Troubleshooting start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs). start->ligand Start Optimization base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote dehalogenation. - Switch to a weaker base like K3PO4, Cs2CO3, or K2CO3. ligand->base If dehalogenation persists solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be problematic. - Use a non-polar, aprotic solvent like toluene (B28343) or dioxane. base->solvent If dehalogenation persists temperature Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temperature If dehalogenation persists reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. temperature->reagents If dehalogenation persists solution Problem Resolved: Desired Cross-Coupling Product is the Major Product reagents->solution Successful Optimization

Caption: Troubleshooting workflow for minimizing dehalogenation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

Table 1: Effect of Ligand Choice on Dehalogenation

LigandSteric BulkElectron Donating AbilityTypical Outcome for Dehalogenation
PPh₃ (Triphenylphosphine)LowModerateCan lead to significant dehalogenation
dppfModerateModerateGenerally good, but can vary with substrate
Biaryl Phosphines (e.g., XPhos)HighHighExcellent for suppressing dehalogenation[4]
N-Heterocyclic Carbenes (NHCs)HighHighVery effective in many cases[7][8]

Table 2: Influence of Base and Solvent on Dehalogenation

BaseSolventPolarityTypical Outcome for Dehalogenation
NaOtBuTolueneLowProne to dehalogenation, especially at high temperatures[4]
K₃PO₄TolueneLowGood choice for minimizing dehalogenation[4]
Cs₂CO₃DioxaneModerateOften a good combination to reduce side reactions[4]
K₂CO₃DMFHigh (Aprotic)Can lead to increased dehalogenation[4][9]
Et₃NEthanolHigh (Protic)High risk of dehalogenation due to protic solvent

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point for the cross-coupling of an aryl bromide with an arylboronic acid, designed to minimize hydrodehalogenation.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (B84403) (K₃PO₄) (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to the vial. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) (20 mL) and wash with water (10 mL).[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Catalytic Cycle and Dehalogenation Pathway

The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and the competing dehalogenation pathway.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (R-M) pd_complex->transmetalation pd_hydride H-Pd(II)-Br(L_n) pd_complex->pd_hydride via β-hydride elimination or reaction with hydride source trans_complex Ar-Pd(II)-R(L_n) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (H₂O, alcohol, base) reductive_elimination_dehalo Reductive Elimination pd_hydride->reductive_elimination_dehalo reductive_elimination_dehalo->pd0 Regenerates Catalyst dehalo_product Ar-H (Dehalogenated Byproduct) reductive_elimination_dehalo->dehalo_product

Caption: Cross-coupling cycle vs. dehalogenation pathway.

References

Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the reaction yield for cross-coupling reactions involving 1-bromo-2,4-dichlorobenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound giving a low yield?

A1: Low yields in cross-coupling reactions with this compound can stem from several factors. A key feature of this substrate is the presence of three halogen atoms with different reactivities. Generally, the reactivity order for palladium-catalyzed cross-coupling is C-Br > C-Cl. This allows for selective coupling at the C-Br position. However, issues can still arise from:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical for efficient catalysis.

  • Ineffective Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.

  • Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the starting materials can consume reactants and reduce the desired product's yield.

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical parameters that require optimization.

Q2: How can I selectively achieve coupling at the C-Br bond without affecting the C-Cl bonds?

A2: The inherent difference in reactivity between the C-Br and C-Cl bonds is the primary factor enabling chemoselectivity. To favor coupling at the C-Br bond:

  • Use Milder Reaction Conditions: Lower temperatures and shorter reaction times will generally favor the more reactive C-Br bond.

  • Select an Appropriate Catalyst System: Some palladium/ligand systems exhibit greater selectivity for C-Br oxidative addition.

  • Careful Choice of Base: The nature of the base can influence selectivity.

Q3: What are the most common side products, and how can I minimize them?

A3: Common side products include:

  • Hydrodehalogenation: The bromine or chlorine atom is replaced by a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using purified, degassed solvents.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide couple with each other. This can often be suppressed by using a slight excess of the boronic acid and optimizing the catalyst and reaction conditions.

  • Double Coupling: Reaction at both the C-Br and one of the C-Cl bonds. This is more likely at higher temperatures and with prolonged reaction times.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

Here is a troubleshooting workflow for a Suzuki-Miyaura coupling reaction:

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

IssuePotential CauseRecommended Solution
Inactive Catalyst The Pd(0) active species is not generated or has been deactivated.If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure rigorous degassing of solvents to prevent catalyst oxidation.
Poor Oxidative Addition The catalyst system is not active enough for the C-Br bond cleavage.For electron-rich or sterically hindered aryl bromides, use more electron-rich and bulky phosphine (B1218219) ligands like Buchwald ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Inefficient Transmetalation The boronic acid is not sufficiently activated, or the base is not effective.Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and consider adding a small amount of water to improve solubility and facilitate boronate formation.
Side Reactions Protodeboronation of the boronic acid or homocoupling.Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure a thoroughly inert atmosphere to minimize side reactions.
Suboptimal Conditions The reaction temperature is too low or the reaction time is too short.Gradually increase the reaction temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Palladium Precatalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2 equivalents)
Solvent Toluene/H₂O (10:1)
Temperature 100 °C
Time 12-24 h
Expected Yield 70-90% (based on analogous substrates)
Buchwald-Hartwig Amination

Problem: Low yield of the desired N-aryl amine.

Below is a logical diagram for troubleshooting a Buchwald-Hartwig amination reaction:

Buchwald_Hartwig_Troubleshooting cluster_start Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start_node Low Amination Yield catalyst_ligand 1. Catalyst/Ligand Choice start_node->catalyst_ligand base_selection 2. Base Selection catalyst_ligand->base_selection solution_catalyst Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). Consider palladacycle precatalysts. catalyst_ligand->solution_catalyst reaction_conditions 3. Reaction Conditions base_selection->reaction_conditions solution_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). For base-sensitive substrates, consider Cs2CO3 or K3PO4. base_selection->solution_base solution_conditions Ensure inert atmosphere. Use anhydrous, degassed solvents. Optimize temperature (80-110 °C). reaction_conditions->solution_conditions end_node Improved Yield solution_catalyst->end_node solution_base->end_node solution_conditions->end_node Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine aryl halide, alkene, base, and catalyst/ligand in a dry flask. B Degas the mixture and add anhydrous solvent. A->B C Heat the reaction mixture (typically 100-140 °C). B->C D Monitor progress by TLC/GC-MS. C->D E Cool to RT, dilute with organic solvent, and wash with water and brine. D->E F Dry the organic layer, concentrate, and purify by column chromatography. E->F

Technical Support Center: Purification of Products from 1-Bromo-2,4-dichlorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 1-Bromo-2,4-dichlorobenzene. The focus is on the purification of resulting products, a critical step in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of products derived from this compound reactions, such as Suzuki-Miyaura cross-coupling and Grignard reactions.

Q1: After my Suzuki-Miyaura coupling reaction with this compound, I see multiple spots on my TLC plate that are very close together. How can I separate my desired 2,4-dichlorobiphenyl (B164877) derivative from the byproducts?

A1: Separating products with similar polarities, a common issue in Suzuki-Miyaura couplings, requires careful purification.[1] Homocoupling of the boronic acid starting material is a frequent byproduct.[2][3]

  • Troubleshooting Steps:

    • Column Chromatography Optimization: Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to maximize separation on a TLC plate before scaling up to a column.[1]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method.[1] You may need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

    • Aqueous Wash: A basic aqueous wash (e.g., with sodium hydroxide (B78521) or potassium carbonate solution) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.[1]

Q2: My product from a Grignard reaction with this compound is an oil and won't crystallize. What should I do?

A2: The presence of impurities often inhibits crystallization, or the product may inherently be an oil at room temperature.[1]

  • Troubleshooting Steps:

    • Purification by Chromatography: For oily products, column chromatography is the most suitable purification method.[1]

    • Solvent Evaporation: Ensure all solvent has been removed under high vacuum, as residual solvent can prevent solidification.

    • Trituration: Try triturating the oil with a non-polar solvent like hexane. This can sometimes induce crystallization or wash away more soluble impurities.

Q3: I am concerned about residual palladium catalyst in my product from a Suzuki-Miyaura coupling. How can I effectively remove it?

A3: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity and regulatory requirements.

  • Methods for Palladium Removal:

    • Filtration: Heterogeneous catalysts can often be removed by filtering the reaction mixture through Celite.

    • Metal Scavengers: For homogeneous catalysts, the use of metal scavengers is a common and effective method.[1] These are materials, such as functionalized silica (B1680970) gel, that selectively bind to the metal, allowing it to be removed by filtration.[1]

    • Aqueous Work-up: A standard aqueous work-up can help remove some of the palladium salts.[1]

Q4: During the work-up of my Grignard reaction, I'm getting a persistent emulsion. How can I break it?

A4: Emulsions during the aqueous work-up of Grignard reactions are common.

  • Troubleshooting Steps:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Filtering the mixture through a pad of Celite can sometimes help to break the emulsion.

    • Patience: Allowing the mixture to stand for an extended period can lead to separation of the layers.

Purification Techniques: Data Summary

The choice of purification technique depends on the physical properties of the desired product and the nature of the impurities. Below is a summary of common techniques and typical parameters.

Purification TechniqueTarget ImpuritiesTypical Solvents/ReagentsKey Parameters
Column Chromatography Byproducts with different polarities (e.g., homocoupling products, unreacted starting materials)Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol, Toluene/AcetoneStationary phase (e.g., silica gel), solvent gradient
Recrystallization Impurities with different solubilitiesEthanol, Methanol, Hexane, Ethyl Acetate, Acetone, Water, or a two-solvent systemSolvent selection, cooling rate, concentration
Aqueous Work-up Water-soluble impurities (e.g., inorganic salts, unreacted boronic acid)Water, Brine, Dilute acid (e.g., HCl), Dilute base (e.g., NaOH, K₂CO₃)pH of the aqueous phase, number of extractions
Metal Scavenging Residual palladium catalystFunctionalized silica gelsScavenger type, reaction time, temperature
Distillation Non-volatile impurities from a volatile liquid productN/APressure (for vacuum distillation), temperature

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent to be used). Add silica gel to this solution to create a dry-load slurry and evaporate the solvent.

  • Column Packing: Prepare a chromatography column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dry-loaded crude product to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[4] The rate of increase in polarity (the gradient) should be shallow to ensure good separation.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. If a single solvent is not suitable, a two-solvent system can be used.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature.[6] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6] Further cooling in an ice bath can increase the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln(X) B->C D Transmetalation C->D E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G H->D I->B J->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Purification_Workflow A Crude Reaction Mixture B Aqueous Wash (Acidic/Basic/Neutral) A->B C Organic Layer (Crude Product) B->C D Is the product solid? C->D E Recrystallization D->E Yes F Column Chromatography D->F No (Oil) G Pure Product E->G F->G

Caption: General workflow for the purification of organic reaction products.

References

Technical Support Center: Catalyst Selection for Chemoselective Coupling at the C-Br Position

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemoselective coupling at the C-Br position.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chemoselective coupling at the C-Br position in the presence of other halogens?

A1: The chemoselectivity of cross-coupling reactions at the C-Br bond in the presence of other halogens, such as C-Cl, is based on the difference in bond dissociation energies and reactivity towards the metal catalyst.[1] The general order of reactivity for oxidative addition to a low-valent metal center like palladium is C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent difference allows for the selective activation of the more reactive C-Br bond under appropriate reaction conditions, leaving the less reactive C-Cl bond intact for subsequent transformations.[1][2]

Q2: Which palladium catalysts are most commonly used for selective C-Br activation?

A2: Palladium-based catalysts are extensively studied and widely used for selective C-Br activation.[1] Palladium complexes with bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have shown excellent performance in achieving high selectivity for C-Br bond activation in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The choice of ligand is critical in modulating the catalyst's reactivity and selectivity.[3]

Q3: Can I achieve chemoselectivity in C-Br coupling with substrates also containing a C-OTf bond?

A3: Yes, achieving chemoselectivity between C-Br and C-OTf bonds is possible, but it is more challenging than with C-Cl due to their closer reactivity. The general reactivity order is C–Br > C–OTf.[1] However, the selectivity can be influenced by the choice of ligand. For instance, in the absence of strong ancillary ligands, palladium salts can be selective for C-OTf cleavage in Suzuki couplings.[4] Conversely, specific phosphine ligands can promote selectivity for the C-Br bond. Careful optimization of the catalyst system (ligand and metal precursor), base, and solvent is crucial.[3]

Q4: What are the common side reactions to be aware of during C-Br coupling?

A4: Common side reactions include:

  • Homocoupling: The coupling of two identical molecules of the organometallic reagent or the aryl halide. This can be promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated.[5]

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom. This can occur in the presence of a palladium-hydride (Pd-H) species, and its formation can be influenced by the choice of base, solvent, and reaction temperature.[6]

  • Reaction at other positions: If the substrate contains other reactive functional groups or halides (like C-Cl or C-OTf), a lack of selectivity can lead to coupling at those positions.[2]

  • Catalyst Decomposition: The formation of palladium black (inactive palladium) can occur due to high temperatures, presence of oxygen, or impurities, leading to low or no conversion.[7]

Troubleshooting Guide

Issue 1: Low or No Conversion of the Aryl Bromide
Possible Cause(s)Suggested Solution(s)
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species.[8] For Pd(II) precatalysts, in-situ reduction is necessary. Use fresh, high-quality catalyst.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[6][7]
Inappropriate Base or Solvent The choice of base and solvent is critical and reaction-specific. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF).[2] For Suzuki reactions, a base is required to activate the boronic acid.[9]
Low Reaction Temperature Some coupling reactions require elevated temperatures to proceed at a reasonable rate.[10] Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive heat.
Impure Reagents Impurities in the starting materials, solvents, or base can poison the catalyst.[8] Use purified reagents and anhydrous, degassed solvents.
Issue 2: Poor Chemoselectivity (Reaction at C-Cl or C-OTf)
Possible Cause(s)Suggested Solution(s)
Inappropriate Ligand The ligand plays a crucial role in determining selectivity.[3] For selective C-Br coupling over C-Cl, bulky and electron-rich phosphine ligands or specific N-heterocyclic carbene (NHC) ligands are often effective.[1][2]
Reaction Conditions Too Harsh High temperatures and prolonged reaction times can lead to the activation of the less reactive C-Cl or C-OTf bond.[2] Reduce the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed.
Incorrect Palladium Precursor The choice of palladium source can influence selectivity. Screen different precatalysts like Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexes.
Base Strength A very strong base might promote the reaction at the less reactive site. Consider screening bases of varying strengths.
Issue 3: Significant Formation of Homocoupling Product
Possible Cause(s)Suggested Solution(s)
Presence of Oxygen Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[5] Ensure the reaction is performed under strictly inert conditions.[7]
Inefficient Transmetalation If the transmetalation step is slow, homocoupling can become a competitive pathway. Ensure the appropriate base and solvent are used to facilitate transmetalation.
High Catalyst Loading In some cases, a lower catalyst loading can reduce the rate of side reactions.
Slow Addition of Reagents For Sonogashira coupling, slow addition of the alkyne can sometimes minimize homocoupling.[7]
Issue 4: Catalyst Decomposition (Formation of Palladium Black)
Possible Cause(s)Suggested Solution(s)
Presence of Oxygen Oxygen is a primary cause of Pd(0) agglomeration.[7] Rigorous degassing and inert atmosphere techniques are essential.
High Reaction Temperature Excessive heat can lead to catalyst decomposition. Optimize the temperature to be high enough for reaction but low enough to maintain catalyst stability.
Impurities Impurities in reagents or solvents can lead to catalyst deactivation.[7] Use high-purity materials.
Inappropriate Ligand The ligand stabilizes the palladium center. A ligand that binds too weakly may not prevent agglomeration. Consider screening different ligands that offer better stabilization.[6]

Experimental Protocols

General Protocol for a Chemoselective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (containing a less reactive halide, e.g., aryl bromo-chloride) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd-NHC precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Chemoselective Suzuki-Miyaura Coupling of Bromo-Chloro Substrates

EntryCatalyst/LigandBaseSolventTemp (°C)Yield (%) (Mono-arylated at C-Br)Selectivity (C-Br:C-Cl)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085>95:5
2PdCl₂(dppf)Cs₂CO₃Toluene10092>98:2
3Pd-NHC (IMes)K₃PO₄Dioxane8095>99:1
4Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10090>95:5

Note: Data is compiled and representative of typical results found in the literature for various bromo-chloro arenes.[1]

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Is the catalyst active and properly activated? start->check_catalyst check_inert Is the reaction under a strict inert atmosphere? check_catalyst->check_inert Yes solution_catalyst Use fresh catalyst. Ensure proper activation of precatalyst. check_catalyst->solution_catalyst No check_conditions Are the base, solvent, and temperature appropriate? check_inert->check_conditions Yes solution_inert Thoroughly degas solvents and reagents. Maintain inert atmosphere (Ar/N2). check_inert->solution_inert No check_reagents Are the reagents pure? check_conditions->check_reagents Yes solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No solution_reagents Purify starting materials and use anhydrous solvents. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low or no conversion.

Chemoselective_Catalyst_Selection start Starting Material: Aryl Polyhalide (e.g., Bromo-Chloro Arene) reactivity Exploit Reactivity Difference: C-I > C-Br > C-OTf > C-Cl start->reactivity goal Goal: Chemoselective Coupling at C-Br catalyst Catalyst System Selection reactivity->catalyst ligand Ligand Choice is Critical: - Bulky & Electron-Rich Phosphines - N-Heterocyclic Carbenes (NHCs) catalyst->ligand conditions Reaction Condition Optimization catalyst->conditions ligand->goal params - Mild Temperature - Appropriate Base - Suitable Solvent conditions->params params->goal

Caption: Logical workflow for catalyst selection.

References

Troubleshooting failed Suzuki coupling with electron-rich aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with electron-rich aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an electron-rich aryl halide (e.g., anisole (B1667542) or aniline (B41778) derivative) has failed or is giving very low yields. What are the most common causes?

A1: Failed or low-yielding Suzuki couplings with electron-rich aryl halides are common due to the inherent challenges of the substrate. The primary issue is the slow rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2][3] Electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.[4]

Key areas to investigate are:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step and its strength can significantly influence the reaction outcome.[5]

  • Reaction Conditions: Temperature, solvent, and the complete exclusion of oxygen are vital for success.[3]

  • Reagent Quality: The stability of the organoboron reagent is a frequent cause of failure. Side reactions like protodeboronation can consume the coupling partner.[6]

Q2: How do I choose the right palladium catalyst and ligand for an unreactive, electron-rich aryl halide?

A2: For challenging electron-rich aryl halides, particularly chlorides, the catalyst system must be tailored to facilitate the difficult oxidative addition step.[1] This is typically achieved by using bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs).[7][8]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands promote both oxidative addition and the final reductive elimination step.[2] The Buchwald biaryl phosphine ligands are industry-standard for this purpose. Ligands like SPhos and XPhos are particularly effective for coupling electron-rich aryl chlorides.[7][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, leading to highly active and stable catalysts.[7] PEPPSI-type precatalysts are often used with NHC ligands.[9]

The following diagram illustrates a decision-making process for catalyst selection.

G start Reaction Failed with Standard Catalyst (e.g., Pd(PPh3)4) substrate_type What is your Aryl Halide? start->substrate_type ligand_choice Select a Bulky, Electron-Rich Ligand substrate_type->ligand_choice Aryl Chloride or Unreactive Bromide buchwald Buchwald Biaryl Phosphines (SPhos, XPhos, RuPhos) ligand_choice->buchwald nhc N-Heterocyclic Carbenes (e.g., IPr, SImes) ligand_choice->nhc base_check Is the Base Optimal? buchwald->base_check nhc->base_check strong_base Use a Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, tBuOK) base_check->strong_base No recheck Re-evaluate Reaction Conditions base_check->recheck Yes strong_base->recheck

Caption: Catalyst selection guide for difficult Suzuki couplings.
Q3: I'm observing significant amounts of protodeboronation. How can I prevent this?

A3: Protodeboronation is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[6] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[9]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than their corresponding boronic acids and less prone to protodeboronation.[6][10] They act as a "slow release" source of the boronic acid under the reaction conditions.[6]

  • Use Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excess water can promote protodeboronation. Ensure solvents are dry.

  • Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[11] Consider using weaker bases like K₃PO₄ or K₂CO₃, or non-aqueous bases like CsF.

  • Increase Reaction Rate: If the desired coupling is slow, the boronic acid is exposed to degrading conditions for longer. Using a more active catalyst system can outcompete the protodeboronation side reaction.[11]

  • Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation.[10] Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[11]

Q4: Which base and solvent should I use for a challenging coupling with an electron-rich aryl halide?

A4: The base and solvent system is critical for facilitating the transmetalation step and ensuring all components remain in solution.

  • Bases: For difficult couplings, stronger bases are often required.[1]

    • Potassium Phosphate (K₃PO₄): A strong, effective, and commonly used base.

    • Cesium Carbonate (Cs₂CO₃): Often provides excellent results, though it is more expensive.

    • Potassium tert-Butoxide (tBuOK): A very strong base that can be effective when others fail, particularly for aryl chlorides.[12]

    • Note: Strong hydroxide (B78521) bases like NaOH should be used with caution as they can promote protodeboronation.[1]

  • Solvents: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.

    • Dioxane/Water or THF/Water: Classic solvent systems that work well for many Suzuki couplings.[13]

    • Toluene/Water: A common choice, especially for higher temperature reactions.[14]

    • DMF or NMP: Polar aprotic solvents can be beneficial, but their effect can be complex and may alter reaction selectivity in some cases.[15]

Troubleshooting Workflow

If your reaction fails, follow a systematic approach to identify the problem. The workflow below outlines the key steps to diagnose and solve common issues.

G start Initial Reaction Failed (Low or No Yield) check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Check Reaction Setup check_reagents->check_conditions sub_reagents1 Boronic acid/ester stable? (Check for protodeboronation) check_reagents->sub_reagents1 sub_reagents2 Aryl halide pure? check_reagents->sub_reagents2 optimize_catalyst Step 3: Optimize Catalyst System check_conditions->optimize_catalyst sub_conditions1 Inert atmosphere maintained? (Degas solvents, use Ar/N2) check_conditions->sub_conditions1 sub_conditions2 Temperature appropriate? check_conditions->sub_conditions2 optimize_base Step 4: Screen Base & Solvent optimize_catalyst->optimize_base sub_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) optimize_catalyst->sub_catalyst success Reaction Successful optimize_base->success sub_base Try stronger base (K3PO4, Cs2CO3) or different solvent (Dioxane, Toluene) optimize_base->sub_base

Caption: Systematic troubleshooting workflow for failed Suzuki couplings.

Data & Protocols

Catalyst System Performance Comparison

The choice of ligand is paramount for the successful coupling of electron-rich aryl chlorides. The table below summarizes representative data for the coupling of 4-chloroanisole (B146269) with phenylboronic acid, highlighting the impact of different catalyst systems.

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001895J. Am. Chem. Soc. 2006, 128, 4101
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane801292Org. Lett. 1998, 120, 9722
Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane802485J. Am. Chem. Soc. 2001, 123, 7727
[Pd(cinnamyl)Cl]₂ (1)IPr*HCl (2)tBuOK (2)Dioxane80498Org. Lett. 2005, 7, 945
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10024<10Hypothetical poor result

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

General Experimental Protocol for a Challenging Suzuki Coupling

This protocol provides a starting point for the coupling of an electron-rich aryl chloride (e.g., 4-chloroanisole) with an arylboronic acid. Optimization may be necessary.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, base, palladium precatalyst, and ligand.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

Technical Support Center: Managing Low Solubility in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low reagent solubility in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to poor reagent solubility during your Suzuki-Miyaura experiments.

Problem 1: No or very low conversion of starting materials.

This is a frequent issue when one or more of your reagents fail to dissolve adequately in the reaction solvent.

  • Possible Cause: Inactive Catalyst.

    • Suggested Solution: Confirm that your palladium catalyst is fresh and has been stored correctly under an inert atmosphere. Consider testing its activity with a known, reliable reaction, such as the coupling of phenylboronic acid and bromobenzene. For more reproducible results, especially with challenging substrates, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[1]

  • Possible Cause: Poor Substrate Solubility.

    • Suggested Solution: Experiment with different solvent systems. Common choices include toluene, dioxane, THF, and DMF, often mixed with water.[2] For particularly stubborn substrates, increasing the reaction temperature can enhance solubility, though this should be done cautiously to avoid degradation of reagents or the catalyst.[3]

  • Possible Cause: Inappropriate Base.

    • Suggested Solution: The choice of base is critical. Screen a variety of bases with differing strengths and solubilities, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The base must have some solubility in the reaction medium to activate the boronic acid.[3] For base-sensitive functional groups, a milder base like KF might be beneficial.[2]

  • Possible Cause: Inefficient Transmetalation.

    • Suggested Solution: Ensure the boronic acid is sufficiently activated. Using a stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the active boronate species.[4] Adding a small amount of water to organic solvents like THF or dioxane can also improve the solubility of the inorganic base and facilitate this step.[3][4]

Problem 2: The reaction mixture is biphasic with slow conversion.

Slow reaction rates in two-phase systems are often a result of poor mass transfer between the aqueous and organic layers.

  • Possible Cause: Insufficient mixing.

    • Suggested Solution: Ensure vigorous stirring to create an emulsion, which maximizes the interfacial area between the two phases, facilitating reagent interaction.[3][5]

  • Possible Cause: Poor transfer of the boronate anion.

    • Suggested Solution: Introduce a phase-transfer catalyst (PTC) to shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[3] Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are commonly used for this purpose.[3][6][7]

Problem 3: Boronic acid is decomposing.

Functionalized boronic acids, particularly those that are heteroaromatic or electron-deficient, can be unstable under harsh basic conditions.

  • Possible Cause: Protodeboronation.

    • Suggested Solution: This is the hydrolysis of the boronic acid back to its corresponding arene, often accelerated by high temperatures and the presence of water.[2] To minimize this, consider using a more stable boronic ester derivative like a pinacol (B44631) (BPin) or MIDA ester.[4][8] Employing milder bases such as KF or using strictly anhydrous conditions can also be effective.[4]

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my aryl halide or boronic acid?

A1:

  • Solvent Selection: A primary strategy is to screen different solvents or solvent mixtures. Common choices include ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF, often in combination with water.[2][3]

  • Elevated Temperature: Increasing the reaction temperature can significantly improve the solubility of your reagents. However, be mindful of the thermal stability of your substrates and catalyst.[3][9]

  • Co-solvents: The addition of water is a common practice as it helps to dissolve the inorganic base and can play a role in the transmetalation step.[3] The ratio of the organic solvent to water can be optimized to balance the solubility of all components.[3]

Q2: My reagents are insoluble in all common solvent systems. What are my options?

A2: For extremely insoluble substrates, such as large polycyclic aromatic hydrocarbons, conventional solution-phase synthesis may not be practical. In such cases, solid-state mechanochemistry presents a powerful alternative.[3] Another approach for reactions in aqueous media with hydrophobic substrates is the use of surfactants to form micelles, which can encapsulate the insoluble reagents and facilitate the reaction.[10][11][12][13]

Q3: Can the choice of base influence the reaction if I have solubility issues?

A3: Absolutely. The base is a critical component that can affect the reaction in several ways when solubility is a concern:

  • Solubility: The base itself needs to have some solubility in the reaction medium to activate the boronic acid.[3]

  • Strength: While stronger bases can sometimes accelerate the reaction, they may not be suitable for substrates with base-sensitive functional groups.[3]

  • Physical Form: It is crucial to use a finely powdered and dry base. Clumps or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[3]

Q4: How do ligands affect Suzuki-Miyaura reactions with poorly soluble reagents?

A4: While ligands do not directly solubilize the reactants, their selection is crucial for the catalyst's activity and stability, especially under the more demanding conditions often required for insoluble substrates (e.g., higher temperatures).[3] Bulky, electron-rich phosphine (B1218219) ligands (like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can form highly active palladium catalysts.[3] This high activity can enable the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with low concentrations of the dissolved substrate.[3]

Q5: What are phase-transfer catalysts (PTCs) and how do they help with solubility issues?

A5: Phase-transfer catalysts are additives that facilitate the movement of a reactant from one phase into another where the reaction occurs. In biphasic Suzuki-Miyaura reactions (e.g., toluene/water), the inorganic base and the activated boronic acid are primarily in the aqueous phase, while the aryl halide and the palladium catalyst are in the organic phase. A PTC, such as tetrabutylammonium bromide (TBAB), helps to transfer the boronate anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate.[3][6][14]

Quantitative Data Summary

The following tables summarize key parameters that can be optimized to manage low reagent solubility.

Table 1: Common Solvent Systems and their Properties

Solvent SystemTypical Ratio (Organic:Water)Properties and Applications
Dioxane/H₂O4:1 to 10:1A standard choice, good for a wide range of substrates.[3]
Toluene/H₂O4:1 to 10:1Another common biphasic system, particularly for less polar substrates.[3]
THF/H₂O4:1 to 10:1Similar to dioxane/water, but with a lower boiling point.[3]
DMF(often used neat or with water)A polar aprotic solvent, effective for highly polar, poorly soluble substrates.[3]
2-MeTHF(often used neat or with water)A greener alternative to THF with a higher boiling point.[3]

Table 2: Common Bases and their Characteristics

BaseStrengthKey Characteristics
K₂CO₃ModerateA common and cost-effective choice.[3]
K₃PO₄StrongOften more effective for challenging couplings due to its higher basicity.[3]
Cs₂CO₃StrongHighly effective but more expensive; its larger cation can play a beneficial role.[3]
KFMildA good option for substrates with base-labile functional groups.[2][3]

Table 3: Common Phase-Transfer Catalysts (PTCs)

PTCTypical Loading (mol%)Notes
Tetrabutylammonium bromide (TBAB)10-20A common and effective PTC for many Suzuki reactions.[3]
Aliquat 3361-5Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Poorly Soluble Aryl Halide

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3][9]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[3][4]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[3]

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time. Monitor the reaction progress by TLC or LC-MS.[3][9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Visual Guides

Troubleshooting_Low_Solubility Start Low or No Conversion Check_Solubility Are reagents fully dissolved? Start->Check_Solubility Check_Biphasic Is the reaction biphasic? Check_Solubility->Check_Biphasic No Increase_Temp Increase Temperature Check_Solubility->Increase_Temp Partially Change_Solvent Change Solvent/Co-solvent Ratio Check_Biphasic->Change_Solvent No Vigorous_Stirring Ensure Vigorous Stirring Check_Biphasic->Vigorous_Stirring Yes Increase_Temp->Change_Solvent Success Reaction Proceeds Increase_Temp->Success Check_Catalyst Check Catalyst Activity Change_Solvent->Check_Catalyst Change_Solvent->Success Add_PTC Add Phase-Transfer Catalyst (PTC) Vigorous_Stirring->Add_PTC Vigorous_Stirring->Success Add_PTC->Success Check_Base Screen Different Bases Check_Catalyst->Check_Base Check_Catalyst->Success Consider_Mechanochem Consider Mechanochemistry for Extremely Insoluble Substrates Check_Base->Consider_Mechanochem Check_Base->Success Consider_Mechanochem->Success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions due to poor solubility.

Biphasic_Suzuki_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArX Aryl Halide (Ar-X) Pd_complex [Ar-Pd(II)-X] Complex ArX->Pd_complex Oxidative Addition Pd_cat Pd(0) Catalyst Pd_cat->Pd_complex Product Product (Ar-Ar') Pd_complex->Product Reductive Elimination ArBOH2 Ar'-B(OH)₂ Boronate Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Boronate Base Base (e.g., K₃PO₄) Base->Boronate PTC Phase-Transfer Catalyst (PTC) Boronate->PTC Forms complex PTC->Pd_complex Transfers Boronate to Organic Phase for Transmetalation

Caption: Role of a Phase-Transfer Catalyst (PTC) in a biphasic Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Reactions with 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing reactions involving 1-Bromo-2,4-dichlorobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The Palladium catalyst is susceptible to deactivation by oxygen.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for reaction efficiency.

    • Solution: Screen a variety of bases and solvents. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems such as dioxane/water, toluene (B28343)/water, or THF/water are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used with solvents like toluene or dioxane.[1][2]

  • Poor Quality Reagents: Impurities in the starting materials or reagents can inhibit the catalyst.

    • Solution: Use high-purity this compound, boronic acids/esters, and amines. Ensure solvents are anhydrous, especially for Buchwald-Hartwig reactions.

  • Suboptimal Temperature: The reaction may not be reaching the necessary activation energy, or conversely, high temperatures might be causing degradation.

    • Solution: Optimize the reaction temperature. For many Suzuki and Buchwald-Hartwig reactions, temperatures between 80-110 °C are effective.[3] If starting materials are sensitive, lower temperatures with a more active catalyst/ligand system may be necessary.

Issue 2: Formation of Significant Byproducts

Common Byproducts and Mitigation Strategies:

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This leads to the formation of a biaryl byproduct from the boronic acid.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.

    • Solution: This side reaction can be promoted by moisture or other proton sources. Ensure the use of dry solvents and reagents. The choice of phosphine (B1218219) ligand can also influence the extent of hydrodehalogenation.[4]

  • Protodeboronation (in Suzuki Reactions): The boronic acid is converted back to the corresponding arene.

    • Solution: Use a suitable base and ensure the reaction is not unnecessarily prolonged. Using boronic esters (e.g., pinacol (B44631) esters) can increase stability and reduce protodeboronation.[5]

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally most effective for Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura reactions with aryl bromides, inorganic bases are typically preferred. A screening of bases is always recommended, but carbonates such as K₂CO₃ and Cs₂CO₃, or phosphates like K₃PO₄, are excellent starting points.[6] The choice can depend on the specific boronic acid and solvent system used.

Q2: What is the best solvent system for a Buchwald-Hartwig amination with this compound?

A2: Anhydrous aprotic polar solvents are generally the best choice. Toluene and 1,4-dioxane (B91453) are the most commonly used and often give the best results.[2] It is critical to use anhydrous solvents to avoid side reactions.

Q3: How do I choose the correct phosphine ligand for a Buchwald-Hartwig amination?

A3: The choice of ligand is crucial and depends on the amine being coupled. For primary aliphatic and aromatic amines, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often very effective.[3] For secondary amines, other ligands might be more suitable. A screening of ligands is highly recommended for optimizing the reaction.

Q4: Can I use this compound in other cross-coupling reactions?

A4: Yes, this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Heck, Sonogashira, and Stille couplings, by selecting the appropriate reaction partner and catalytic system.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: Increasing the temperature is a common way to increase the reaction rate, but be mindful of potential byproduct formation at higher temperatures. Alternatively, using a more active catalyst system, such as a more electron-rich and bulky phosphine ligand, can significantly accelerate the reaction. The concentration of the reactants can also play a role.

Data Presentation

The following tables provide a summary of how different bases and solvents can affect the yield in Suzuki-Miyaura and Buchwald-Hartwig reactions, based on data for analogous aryl bromides. These should serve as a starting point for optimization.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O1001298
2K₂CO₃Toluene/H₂O1001295
3K₃PO₄Toluene/H₂O1001292
4Cs₂CO₃Dioxane/H₂O1001297
5NaOHToluene/H₂O1001275

Data is representative for a typical Suzuki-Miyaura reaction and actual results may vary.[6]

Table 2: Effect of Solvent on Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBuToluene1002495
2XPhosNaOtBu1,4-Dioxane1002487
3XPhosNaOtBuTHF802483
4XPhosNaOtBuDMF1002428
5XPhosNaOtBuDMSO100242

Data is representative for a typical Buchwald-Hartwig amination and actual results may vary.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with an Amine
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield q1 Is the catalyst active? start->q1 s1_yes Check Base and Solvent System q1->s1_yes Yes s1_no Degas reagents/solvents Use fresh catalyst/pre-catalyst q1->s1_no No q2 Are reagents pure? s1_yes->q2 end Improved Yield s1_no->end s2_yes Optimize Reaction Temperature q2->s2_yes Yes s2_no Purify starting materials Use anhydrous solvents q2->s2_no No s2_yes->end s2_no->end

Caption: Troubleshooting workflow for low product yield.

Reaction_Optimization_Flow start Reaction Setup: This compound + Coupling Partner catalyst Add Pd Catalyst & Ligand start->catalyst base_solvent Add Base & Solvent catalyst->base_solvent inert Establish Inert Atmosphere (Degas) base_solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Workup & Purification monitor->workup Reaction Complete product Isolated Product workup->product

Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: Minimizing Homocoupling of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a cross-coupling reaction?

A1: Boronic acid homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct.[1][2] This undesired reaction consumes the boronic acid, leading to a reduced yield of the target cross-coupled product.[2] Furthermore, the structural similarity between the homocoupled byproduct and the desired product can significantly complicate purification processes.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two principal factors promoting boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the homocoupling of the boronic acid.[2][3] The mechanism involves the formation of a palladium peroxo complex which reacts with the boronic acid.[3][4]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can react directly with the boronic acid in a stoichiometric manner to generate the homocoupled product and the active Pd(0) catalyst.[5][6] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[2]

Q3: How can I identify if homocoupling is a significant issue in my reaction?

A3: The primary indicator of significant homocoupling is a lower-than-expected yield of your desired product and the appearance of a symmetrical biaryl byproduct in your crude reaction mixture analysis (e.g., LC-MS, GC-MS, or NMR).[7] For instance, if you are using methylboronic acid, the homocoupling product is ethane, a gas that would bubble out of the solution.[7]

Q4: Are certain types of boronic acids more susceptible to homocoupling?

A4: Yes, the stability and electronic properties of the organoboron reagent can influence the rate of homocoupling. For example, electron-deficient arylboronic acids have been shown to be more prone to homocoupling in some systems.[8][9] Additionally, using more stable boronic acid derivatives, such as pinacol (B44631) esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates, can sometimes suppress side reactions by providing a slower, more controlled release of the boronic acid.[1][6] Alkylboronic acids are generally less reactive than their aryl counterparts and may be more prone to other side reactions.[7]

Troubleshooting Guide: Significant Formation of Homocoupling Product

This guide provides a systematic approach to diagnosing and resolving issues with boronic acid homocoupling.

Logical Flow for Troubleshooting Homocoupling

G start High Homocoupling Detected check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Implement rigorous degassing: - Inert gas sparging - Freeze-Pump-Thaw cycles check_oxygen->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst switch_catalyst Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent (e.g., potassium formate). check_catalyst->switch_catalyst Yes optimize_conditions Have reaction conditions been optimized? check_catalyst->optimize_conditions No switch_catalyst->optimize_conditions optimization_steps Systematically optimize: - Ligand (bulky, electron-rich) - Base (weaker, non-coordinating) - Solvent (anhydrous if needed) - Temperature optimize_conditions->optimization_steps No success Homocoupling Minimized optimize_conditions->success Yes slow_addition Consider slow addition of the boronic acid. optimization_steps->slow_addition stable_boronate Use a more stable boronic acid derivative (e.g., Bpin, MIDA). slow_addition->stable_boronate stable_boronate->success

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Potential Causes & Solutions
Potential Cause Troubleshooting Strategy & Experimental Protocol
1. Presence of Dissolved Oxygen Strategy: Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a completely inert atmosphere (Nitrogen or Argon).[1][5][10] Exclusion of oxygen is considered necessary to suppress homocoupling.[5][11] Protocols: See "Experimental Protocol 1: Rigorous Solvent Degassing". Two effective methods are inert gas sparging and freeze-pump-thaw cycles.[2] A subsurface sparge with nitrogen is a simple and efficient method to achieve deoxygenation.[5][11][12]
2. Use of Pd(II) Precatalyst Strategy: The use of Pd(II) salts can lead to stoichiometric homocoupling.[5][6] To mitigate this, either use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent to the reaction mixture when using a Pd(II) source.[1] Protocol: See "Experimental Protocol 2: Procedure Incorporating Potassium Formate". Adding potassium formate (B1220265) (1-2 equivalents) can help reduce Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[1][11]
3. Suboptimal Ligand Choice Strategy: The ligand plays a key role in the catalytic cycle. Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step of the cross-coupling, thereby outcompeting the homocoupling pathway.[8] In some cases, specific ligands like BINAP have been shown to suppress homocoupling.[13]
4. Inappropriate Base or Solvent Strategy: The choice of base and solvent system is critical and often substrate-dependent. A systematic optimization should be performed. Base: Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The base should be strong enough for transmetalation but not so strong as to cause degradation.[14] Solvent: Common solvent systems include Dioxane/water, Toluene/water, and THF/water.[1] While water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling. Anhydrous conditions may be beneficial in some cases.[7]
5. High Concentration of Boronic Acid Strategy: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction. Protocol: See "Experimental Protocol 3: Slow Addition of Boronic Acid". Add the boronic acid solution to the reaction mixture dropwise over an extended period using a syringe pump.[7][12]

Key Reaction Pathways

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing oxygen-induced homocoupling pathway.

G cluster_suzuki Suzuki-Miyaura Cycle (Desired) cluster_homocoupling Homocoupling Pathway (Undesired) Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) PdO2 (η²-O₂)Pd(0)L₂ Pd0->PdO2 Reaction with O₂ Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²B(OH)₂) Product R¹-R² Transmetal->Product Reductive Elimination Product->Pd0 O2 O₂ O2->PdO2 Adduct Peroxo-Boronate Adduct PdO2->Adduct + R²B(OH)₂ DiarylPd R²-Pd(II)L₂-R² Adduct->DiarylPd + R²B(OH)₂ Homocoupling_Product R²-R² DiarylPd->Homocoupling_Product Reductive Elimination

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Experimental Protocols

Experimental Protocol 1: Rigorous Solvent Degassing

Method A: Inert Gas Sparging [2]

  • Select a dry, clean flask equipped with a magnetic stir bar.

  • Add the solvent to the flask.

  • Insert a long needle or glass tube connected to an inert gas source (Nitrogen or Argon) so that it is below the solvent surface.

  • Provide a second, shorter needle as a gas outlet.

  • Bubble the inert gas through the solvent for a minimum of 30-60 minutes while stirring.[2][7]

Method B: Freeze-Pump-Thaw Cycles [2]

  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases trapped above and within the frozen solid.

  • Close the stopcock to the vacuum and thaw the solvent completely in a water bath. You may observe gas bubbles being released.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.[2][7]

Experimental Protocol 2: Procedure Incorporating Potassium Formate[2][5]
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.).[2][5]

  • Seal the vessel and establish an inert atmosphere by purging with Nitrogen or Argon.

  • Add the degassed solvent mixture (e.g., 1-propanol/water) via syringe.[2]

  • Further degas the reaction mixture by sparging with the inert gas for 15-20 minutes.[2]

  • Under a positive pressure of inert gas, add the Pd(II) catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[2]

Experimental Protocol 3: Slow Addition of Boronic Acid[7]
  • Set up the reaction vessel under an inert atmosphere with the aryl halide (1.0 equiv.), base (2.0 equiv.), and palladium catalyst (1-5 mol%) in the degassed solvent.

  • In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of degassed solvent.

  • Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.

  • Heat the main reaction mixture to the desired temperature.

  • Add the boronic acid solution to the reaction mixture dropwise via the syringe pump over a period of 30-60 minutes.[7]

  • Monitor the reaction until completion.

Purification Strategies for Removing Homocoupling Byproducts

If homocoupling cannot be completely suppressed, purification can be challenging due to the similar properties of the product and byproduct.[2]

  • Chromatography: Explore different solvent systems for column chromatography to improve separation.[2] Sometimes a change in stationary phase (e.g., C18 reverse phase) may be necessary.[15]

  • Recrystallization: This can be an effective method for separating products with different crystalline properties. Experiment with various solvents to find a suitable system.[2][15]

  • Acid-Base Extraction: If the desired product and the homocoupled byproduct have different acidic or basic functionalities, a liquid-liquid extraction at a specific pH can be used for separation. Boronic acids themselves are acidic and can be extracted into a basic aqueous layer.[16][17]

References

Workup procedure for palladium-catalyzed reactions involving aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting palladium-catalyzed cross-coupling reactions involving aryl halides.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my palladium-catalyzed reaction is complete?

A1: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, GC, LC-MS), the initial step is to cool the reaction mixture to room temperature. If the reaction was performed under an inert atmosphere, this should be maintained until the quenching step.

Q2: How do I quench a palladium-catalyzed reaction?

A2: The quenching procedure depends on the specific reaction and reagents used. A common general approach is to add water to the reaction mixture to dissolve inorganic salts. For reactions involving pyrophoric catalysts like Palladium on Carbon (Pd/C), a specific quenching procedure is required, such as the slow addition of 1N aqueous HCl.[1] Always perform quenching in a well-ventilated fume hood.

Q3: My crude product contains a fine black precipitate. What is it and how do I remove it?

A3: The black precipitate is likely palladium black (Pd(0)), which forms from the decomposition or aggregation of the palladium catalyst. The most common and effective method for its removal is filtration through a pad of Celite®.[2][3][4]

Q4: After filtration, my organic phase is still dark, suggesting residual palladium. What are the next steps for removal?

A4: Residual soluble palladium complexes may still be present. Several methods can be employed for their removal, including treatment with scavengers, activated carbon, or further purification by column chromatography or crystallization.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no conversion of your starting materials, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the active Pd(0) species is being generated, especially if starting with a Pd(II) precatalyst.[8][9] - Use pre-activated catalysts or add a reducing agent if necessary.[10] - Confirm the purity and integrity of the catalyst and ligands.
Oxygen Sensitivity - Thoroughly degas all solvents and reagents.[11] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[12]
Improper Base Selection - The base is crucial for the catalytic cycle.[11] Ensure the correct base and its stoichiometry are used. - For base-sensitive functional groups, consider using a weaker base like K₃PO₄ or Cs₂CO₃.[11]
Poor Substrate Quality - Impurities in the aryl halide or coupling partner can poison the catalyst.[11][13] Purify starting materials if necessary.
Ligand Degradation - Some phosphine (B1218219) ligands can degrade at high temperatures.[11] Consider using more robust ligands or lowering the reaction temperature.
Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on your TLC or peaks in your GC/LC-MS can indicate side reactions.

Common Side Reaction Reaction Type Suggested Solution
Homocoupling Suzuki-Miyaura- This can occur if the reaction mixture is not properly degassed, leading to oxidative processes.[9] - Ensure rigorous exclusion of oxygen.
Protodeboronation Suzuki-Miyaura- Cleavage of the C-B bond can be a significant side reaction, especially with electron-rich boronic acids.[11] - Using boronic esters (e.g., pinacol (B44631) esters) can often mitigate this issue.[11]
β-Hydride Elimination Heck- This can lead to the formation of undesired olefin isomers. The regioselectivity can be influenced by ligands and additives.[14][15]
Issue 3: Difficulty in Removing Palladium Residues

For applications in drug development, stringent limits on residual palladium levels are required.[16] If standard filtration is insufficient, more advanced techniques are necessary.

Palladium Removal Method Typical Reduction in Pd Levels Notes
Filtration through Celite® Variable; removes insoluble Pd black.A standard first step in workup.[2]
Activated Carbon Treatment Can significantly reduce Pd levels.Stir the crude product solution with activated carbon, then filter.[5]
Scavengers (e.g., TMT) From 600-650 ppm to 20-60 ppm in one study.[17]Trimercaptotriazine (TMT) and its polymer-bound versions precipitate palladium, which is then filtered off.[3][17][18]
Specialized Adsorbents (e.g., Smopex™) Effective for trace removal.These are fibrous or silica-bound materials with high affinity for palladium.[16]
Crystallization Variable; depends on the system.Additives like N-acetylcysteine can help keep palladium in the mother liquor.[16]

Experimental Protocols

Protocol 1: General Workup and Filtration
  • Cooling: Cool the reaction vessel to room temperature.

  • Quenching (Aqueous): Slowly add deionized water to the reaction mixture while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is organic-soluble, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Separate the organic layer. Wash the organic layer with brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filtration through Celite®:

    • Prepare a short plug of Celite® in a fritted glass funnel or over a cotton plug in a pipette.

    • Wet the Celite® plug with the extraction solvent.

    • Pass the dried organic solution through the Celite® plug.

    • Wash the Celite® plug with additional fresh solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Palladium Removal with a Scavenger (TMT)
  • Dissolution: After initial workup (Protocol 1, steps 1-4), dissolve the crude product in a suitable organic solvent.

  • Scavenger Addition: Add 2,4,6-trimercaptotriazine (TMT) or a silica-supported version (Si-TMT) to the solution.[17][19] The amount will depend on the initial palladium concentration and should be optimized.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 35-40 °C) for 2-4 hours.[19]

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated palladium-TMT complex.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

Visualized Workflows

Workup_Workflow A Reaction Complete B Cool to RT A->B C Quench Reaction B->C D Aqueous Workup (Extraction) C->D E Filter through Celite® D->E F Check Pd Levels E->F G Final Product (Low Pd) F->G Acceptable H High Pd Levels F->H Unacceptable I Scavenging/ Adsorption H->I K Column Chromatography/ Crystallization H->K J Filtration I->J J->F K->G Troubleshooting_Logic Start Low or No Product Yield? Catalyst Check Catalyst Activity - Pd(0) generation? - Purity? Start->Catalyst Oxygen Check for Oxygen - Degassed solvents? - Inert atmosphere? Start->Oxygen Base Evaluate Base - Correct choice? - Stoichiometry? Start->Base Substrate Assess Substrate Quality - Purity? - Side reactions? Start->Substrate Product Successful Reaction Catalyst->Product Oxygen->Product Base->Product Substrate->Product

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions of Dichlorobromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common issues related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions of dichlorobromobenzenes.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Catalyst Inactivity: The active Pd(0) species may not be forming or is rapidly deactivating.[1]1a. Catalyst Choice & Handling: Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient Pd(II) precatalyst with a suitable reducing agent. Ensure the catalyst has been stored under inert conditions to prevent oxidation. 1b. Ligand Selection: For sterically hindered substrates like dichlorobromobenzenes, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition and reductive elimination.[1][2]
2. Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.2a. Base Selection: The choice of base is critical. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases, especially for sterically demanding substrates.[1][3] 2b. Boronic Acid vs. Ester: Consider using a boronate ester (e.g., pinacol (B44631) ester) which can sometimes be more stable and reactive under specific conditions.[4]
3. Poor Solubility: Reactants may not be fully dissolved, leading to a heterogeneous mixture and slow reaction rates.3a. Solvent System: Use a solvent system that ensures the solubility of all components at the reaction temperature. Common choices include toluene, dioxane, or THF, often with a co-solvent like water to facilitate the dissolution of the base.[5]
Significant Dehalogenation (Bromo Group Replacement by Hydrogen) 1. Presence of Hydride Sources: Trace water, alcohols (if used as solvent), or certain bases can generate palladium hydride species (Pd-H).1a. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly. 1b. Choice of Base: Avoid bases that can readily act as a hydride source.
2. Slow Reductive Elimination: If the desired C-C bond formation is slow, the competing dehalogenation pathway can become more prominent.2a. Ligand Optimization: Use bulky ligands that accelerate reductive elimination.[2]
Formation of Homocoupled Products (Biaryl of Boronic Acid) 1. Oxygen in the Reaction Mixture: O₂ can promote the oxidative coupling of the boronic acid.1a. Thorough Degassing: Degas the solvent and the entire reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6]
2. Incomplete Reduction of Pd(II) Precatalyst: Residual Pd(II) species can catalyze the homocoupling.2a. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize the presence of Pd(II).
Formation of Palladium Black 1. Catalyst Agglomeration: The active, soluble palladium species can agglomerate into inactive, insoluble palladium black.1a. Ligand Stability: Ensure the phosphine ligand is not degrading. Phosphine oxides, which can form in the presence of trace oxygen, are poor ligands.[7] 1b. Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try lowering the temperature if possible.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions of dichlorobromobenzenes particularly challenging?

A1: Dichlorobromobenzenes present a combination of steric and electronic challenges. The presence of two chlorine atoms makes the aryl halide electron-deficient, which can be beneficial for oxidative addition. However, if the chlorine atoms are in the ortho positions relative to the bromine, they create significant steric hindrance, which can slow down both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[8] This steric hindrance can lead to catalyst deactivation and favor side reactions.

Q2: Which palladium catalyst and ligand combination is best for Suzuki coupling of a dichlorobromobenzene?

A2: There is no single "best" combination as the optimal choice depends on the specific isomer of dichlorobromobenzene and the boronic acid used. However, for sterically hindered substrates, catalyst systems based on bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos, often show superior performance.[1][2] N-heterocyclic carbene (NHC) ligands are also a good alternative. It is recommended to screen a few different ligand/catalyst systems to find the optimal one for your specific reaction.

Q3: What is the role of the base in the deactivation of the catalyst?

A3: While the base is essential for the transmetalation step, an inappropriate choice or excess of base can contribute to catalyst deactivation. Very strong bases can promote the degradation of sensitive boronic acids or ligands. Some bases may also contain impurities or water that can lead to the formation of inactive palladium species.[3]

Q4: I observe the formation of a monochlorinated biphenyl (B1667301) product. What is happening?

A4: This is a dehalogenation side reaction where one of the chlorine atoms is replaced by a hydrogen atom. This can occur via a palladium-hydride intermediate. To minimize this, ensure your reaction is performed under strictly anhydrous and anaerobic conditions.

Data Presentation

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura coupling reactions involving dichlorobromobenzene analogues. This data is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki Coupling of 4-Bromochlorobenzene with Phenylboronic Acid

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium atomic absorption standard solutionNoneKOH95% EthanolRoom Temp0.4264[ChemSpider SyntheticPages][9]

Table 2: Illustrative Yields for Suzuki Coupling of Substituted Aryl Halides with Phenylboronic Acid

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2,5-dichlorobenzenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012~70-85 (expected)
1-Bromo-3,5-dichlorobenzenePd(dppf)Cl₂dppfCs₂CO₃Dioxane10018~80-95 (expected)
1-Bromo-2,3-dichlorobenzeneXPhos Pd G3XPhosK₃PO₄Dioxane/H₂O11024~60-75 (expected)

Note: The yields in Table 2 are illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichlorobromobenzene [10]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Dichlorobromobenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichlorobromobenzene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalyst Deactivation Pathways

Catalyst_Deactivation Active_Pd0 Active Pd(0) Catalyst Aggregation Aggregation to Palladium Black Active_Pd0->Aggregation Decomposition Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Pd0->Ligand_Degradation Side Reaction ArPdL2X Ar-Pd(II)-X Intermediate Active_Pd0->ArPdL2X Oxidative Addition Inactive_Complex Formation of Inactive Pd(II) Species ArPdL2X->Active_Pd0 Reductive Elimination ArPdL2X->Inactive_Complex Side Reaction (e.g., β-hydride elimination)

Caption: Key pathways leading to palladium catalyst deactivation in Suzuki reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Catalyst Check Catalyst and Ligand (Activity, Loading, Choice) Start->Check_Catalyst Check_Base Evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base Check_Solvent Assess Solvent System (Solubility, Degassing) Check_Base->Check_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp Analyze_Side_Products Analyze for Side Products (Dehalogenation, Homocoupling) Check_Temp->Analyze_Side_Products Success Improved Yield Analyze_Side_Products->Success

References

Technical Support Center: Strategies for Selective Mono-Arylation of Dihalogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical advice for achieving selective mono-arylation of dihalogenated benzenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective mono-arylation of dihalogenated benzenes?

Achieving selective mono-arylation requires overcoming several challenges. The primary difficulty lies in preventing the second cross-coupling reaction, which leads to the di-arylated product.[1] Key factors influencing selectivity include the relative reactivity of the C-X bonds (I < Br < Cl), the choice of catalyst and ligand, solvent effects, and the stoichiometry of the reagents. For instance, in dihalogenated heteroarenes, arylation typically occurs at the halogen proximal to the heteroatom due to electronic activation.[2][3] Competing side reactions such as hydrodehalogenation (loss of the halogen) and homocoupling of the starting materials can also reduce the yield of the desired mono-arylated product.[4][5]

Q2: How does the choice of halogen (I, Br, Cl) on the benzene (B151609) ring affect selectivity?

The identity of the halogens is a critical factor. In substrates with two different halogens (e.g., 1-bromo-4-iodobenzene), selectivity is generally straightforward to achieve by exploiting the difference in the carbon-halogen bond dissociation energies. The order of reactivity for oxidative addition to the palladium catalyst is typically C-I > C-Br > C-Cl.[2][6] This allows for selective arylation at the more reactive C-I bond under carefully controlled conditions. For substrates with two identical halogens, achieving mono-selectivity is more challenging and relies heavily on fine-tuning other reaction parameters.[7]

Q3: What is the role of the ligand in controlling mono- versus di-arylation?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.[4]

  • Steric Hindrance: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) are often effective.[4][5] The steric bulk can disfavor the formation of the intermediate required for the second arylation, thus promoting mono-substitution.[1]

  • Ligand-to-Palladium Ratio: The ratio of ligand to the palladium precursor can influence the active catalyst speciation. For example, in some systems, a lower ligand-to-palladium ratio can lead to the formation of palladium clusters or nanoparticles, which may exhibit different selectivity compared to mononuclear palladium complexes.[3][6]

Q4: Which palladium catalyst systems are recommended for selective mono-arylation?

For challenging couplings, modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more effective than traditional catalysts like Pd(PPh₃)₄.[4][8] These precatalysts provide a reliable source of the active Pd(0) species. The choice of catalyst is often coupled with the choice of ligand, as they work in concert to achieve the desired selectivity. For Buchwald-Hartwig aminations, a variety of Pd sources like Pd(OAc)₂, Pd₂(dba)₃, and precatalysts are used, with the selection depending on the specific substrates and ligands.[9][10]

Q5: How do solvent and base selection influence the reaction outcome?

Solvent and base are critical parameters that can dramatically affect selectivity.

  • Solvent: The polarity of the solvent can influence reaction rates and selectivity. For example, in some Suzuki-Miyaura couplings of dihaloarenes, nonpolar solvents like benzene have been shown to favor diarylation, while polar aprotic solvents like THF can promote monoarylation, especially in the presence of halide byproducts.[1] Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[9][11]

  • Base: The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[4][12] The strength and solubility of the base are important. Common bases include K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOtBu.[8][9] The choice must be compatible with the functional groups present in the substrates to avoid side reactions.[13]

Troubleshooting Guides

Problem 1: Low or No Yield of Mono-Arylated Product
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source and ligand are not degraded. Use a reliable precatalyst if possible.[4] Confirm that the reaction is under a properly maintained inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[5]
Suboptimal Reaction Conditions Gradually increase the reaction temperature in increments of 10-20 °C. Many cross-coupling reactions require heating between 80-110 °C.[4] Monitor the reaction over a longer period, as some couplings can be sluggish.[4] Ensure all solvents are thoroughly degassed to remove oxygen.[5]
Poor Substrate Solubility Select a solvent system in which all reactants are soluble at the reaction temperature.[9][14] Using a mixture of solvents can sometimes improve solubility.
Incompatible Base The chosen base may not be strong enough or may have poor solubility. Consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). For Buchwald-Hartwig reactions with base-sensitive groups, a combination of an organic and inorganic base might be beneficial.[9]
Boronic Acid Decomposition (Suzuki Coupling) Boronic acids can undergo protodeboronation, especially in the presence of water and at high temperatures.[4][14] Consider using a boronic ester (e.g., pinacol (B44631) ester) which is often more stable.[15] Alternatively, the boronic acid can be converted to a more stable diethanolamine (B148213) adduct.[8]
Problem 2: Significant Formation of Di-Arylated Product
Possible Cause Suggested Solution
Excess Arylating Agent Use a stoichiometric amount or a slight deficit of the arylating agent (e.g., boronic acid) relative to the dihalogenated benzene (e.g., 0.8-0.95 equivalents).
Reaction Conditions Too Forcing High temperatures and long reaction times can drive the reaction to completion, favoring di-arylation. Reduce the temperature or reaction time and monitor carefully for the formation of the mono-arylated product.[4]
Ligand Choice The ligand may not be providing enough steric hindrance to prevent the second coupling. Switch to a bulkier ligand (e.g., from PPh₃ to a Buchwald-type biarylphosphine ligand like XPhos).[1]
Solvent Effect The solvent may be promoting di-arylation. In some cases, polar aprotic solvents like THF or acetone (B3395972) can favor mono-arylation over nonpolar solvents like benzene.[1]
Problem 3: Presence of Side Products (Homocoupling, Hydrodehalogenation)
Possible Cause Suggested Solution
Oxygen in the Reaction Mixture Oxygen can promote the homocoupling of boronic acids.[5] Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[5]
Palladium(II) Species Present The presence of Pd(II) species at the start of the reaction can lead to homocoupling. Using a Pd(0) source or a precatalyst that reliably generates Pd(0) can mitigate this.[15]
Hydrodehalogenation This side reaction, where the halogen is replaced by a hydrogen atom, can compete with the desired cross-coupling.[4] It can be promoted by sources of hydride, sometimes from the solvent or base. Changing the solvent or base may be necessary. The choice of ligand can also influence this pathway.[15]

Quantitative Data Summary

Table 1: Influence of Ligand and Solvent on Mono- vs. Di-arylation in Suzuki Coupling of 1,4-dibromobenzene.

EntryLigandSolventRatio (Mono:Di)Reference
1IPr (NHC)Benzene~5:95[1]
2IPr (NHC)THF~90:10[1]
3SPhosBenzene~97:3[1]
4P(o-tol)₃Benzene~43:57[1]
5P(o-tol)₃THF~95:5[1]

Conditions are generalized from the source for illustrative purposes. NHC = N-heterocyclic carbene.

Experimental Protocols

General Protocol for Selective Palladium-Catalyzed Suzuki-Miyaura Mono-Arylation

This protocol provides a general starting point; optimization of specific parameters is often necessary.

  • Vessel Preparation: To an oven-dried reaction vial or flask, add the dihalogenated benzene (1.0 equiv.), the arylboronic acid (0.9 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.). Add a magnetic stir bar.[8]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.[8]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[8]

  • Solvent Addition: Add the degassed solvent (e.g., THF or Dioxane/H₂O mixture) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to maximize the yield of the mono-arylated product and minimize the di-arylated byproduct.

  • Workup: Once the desired conversion is reached, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the mono-arylated product.[8]

Visualizations

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Mono-arylated Product) Transmetalation_Complex->Product Start Start Ar1X Ar¹-X (Dihalobenzene) Ar1X->OA_Complex Ar2BOH2 Ar²-B(OH)₂ (Arylboronic Acid) Ar2BOH2->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting a Failed Mono-Arylation Start Reaction Issue: Low Yield / Selectivity Check_Catalyst 1. Verify Catalyst System - Active Precatalyst? - Inert Atmosphere? Start->Check_Catalyst Check_Conditions 2. Optimize Conditions - Temperature? - Time? - Degassed Solvents? Check_Catalyst->Check_Conditions If no improvement Check_Reagents 3. Evaluate Reagents - Reagent Purity? - Boronic Acid Stable? - Correct Stoichiometry? Check_Conditions->Check_Reagents If no improvement Check_Selectivity 4. Tune for Selectivity - Bulky Ligand? - Right Solvent? - Less Forcing Conditions? Check_Reagents->Check_Selectivity If yield improves but selectivity is poor Success Problem Solved Check_Reagents->Success If yield & selectivity improve Check_Selectivity->Success

Caption: A logical workflow for troubleshooting common mono-arylation issues.

Selectivity_Factors Key Factors Influencing Mono-Arylation Selectivity Selectivity Desired Outcome: Selective Mono-Arylation Ligand Ligand Choice Bulky ↑ Steric Bulk Ligand->Bulky Solvent Solvent Polar ↑ Polarity (e.g., THF) Solvent->Polar Halogen Halogen Reactivity (I > Br > Cl) Halogen->Selectivity Exploits Difference Conditions Reaction Conditions Stoich ↓ Arylating Agent (<1 equiv.) Conditions->Stoich Temp ↓ Temperature / Time Conditions->Temp Bulky->Selectivity Favors Polar->Selectivity Can Favor Stoich->Selectivity Favors Temp->Selectivity Favors

Caption: Logical relationships between reaction parameters and selectivity.

References

Validation & Comparative

1H NMR Spectral Analysis of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. For researchers and professionals in drug development and organic synthesis, a precise understanding of a molecule's structure is paramount. This guide provides a detailed 1H NMR spectral analysis of 1-Bromo-2,4-dichlorobenzene, comparing it with structurally similar halogenated benzene (B151609) derivatives to highlight the nuanced effects of substituent positioning on proton resonance signals.

The 1H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton on the ring. Electron-withdrawing substituents, such as halogens, tend to deshield nearby protons, shifting their signals downfield to a higher chemical shift (δ) value. The splitting pattern, or multiplicity, of each signal is determined by the number of adjacent protons, following the n+1 rule, and the magnitude of the interaction is given by the coupling constant (J), which provides valuable information about the relative positions of the coupled protons.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and several isomeric and related dichlorobenzene compounds. This allows for a direct comparison of how substituent placement affects the chemical shifts and coupling patterns.

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
This compound H-3~7.38ddJ = 8.7, 2.3 Hz1H
H-5~7.25dJ = 8.7 Hz1H
H-6~7.65dJ = 2.3 Hz1H
1,2-Dichlorobenzene (B45396) H-3, H-6~7.45m2H
H-4, H-5~7.25m2H
1,4-Dichlorobenzene H-2, H-3, H-5, H-6~7.36s4H
1-Bromo-3,4-dichlorobenzene H-2~7.60dJ = 2.2 Hz1H
H-5~7.42dJ = 8.4 Hz1H
H-6~7.15ddJ = 8.4, 2.2 Hz1H

Note: Spectral data are approximate and can vary slightly based on the solvent and the spectrometer's field strength. Data is compiled from various spectral databases.

Analysis of this compound Spectrum

The structure of this compound results in three distinct aromatic proton signals, as each of the remaining protons on the benzene ring is in a unique chemical environment.

  • H-6: This proton is ortho to the bromine atom and meta to the chlorine at position 4. The strong deshielding effect of the adjacent bromine atom causes this proton to appear at the furthest downfield position (~7.65 ppm). It is split only by the meta-coupled H-5, resulting in a doublet with a small coupling constant (J ≈ 2.3 Hz).

  • H-3: This proton is situated between two chlorine atoms (ortho to the C-4 chlorine and meta to the C-2 chlorine) and is also ortho to the bromine. It experiences significant deshielding. It is coupled to H-5 (ortho coupling) and H-6 (para coupling, often unresolved or very small). The signal appears around 7.38 ppm as a doublet of doublets, showing a large ortho coupling (J ≈ 8.7 Hz) and a smaller meta coupling to H-6 (J ≈ 2.3 Hz).

  • H-5: This proton is ortho to the chlorine at C-4 and meta to the bromine at C-1. It is the most upfield of the three aromatic protons, appearing at approximately 7.25 ppm. It is split by the ortho H-3, resulting in a doublet with a large coupling constant (J ≈ 8.7 Hz).

Comparative Insights

Comparing the spectrum of this compound with its isomers and related compounds reveals key trends:

  • Symmetry: 1,4-Dichlorobenzene possesses a high degree of symmetry, rendering all four of its protons chemically equivalent.[1] This results in a single, sharp signal in its 1H NMR spectrum.[2] In contrast, the lower symmetry of this compound and 1,2-dichlorobenzene leads to more complex spectra with multiple distinct signals.

  • Substituent Effects: The electron-withdrawing nature of chlorine and bromine deshields the aromatic protons, shifting their signals downfield from that of unsubstituted benzene (δ ≈ 7.3 ppm).[3] Protons that are ortho to a halogen are typically the most deshielded.

  • Coupling Constants: The magnitude of the coupling constant provides clear evidence of the proton's relative position. Ortho-coupled protons (on adjacent carbons) show the largest J values (typically 7-9 Hz), while meta-coupled protons (separated by one carbon) have smaller J values (2-3 Hz). Para-coupling is even smaller and often not resolved. This is evident in the spectrum of this compound, where the splitting of H-3 clearly shows both ortho and meta couplings.

Experimental Workflow and Protocol

The following diagram illustrates the logical workflow for 1H NMR spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Structure Elucidation a Dissolve Sample (~5-10 mg) b Add Deuterated Solvent (e.g., CDCl3) a->b c Add Internal Standard (e.g., TMS) b->c d Transfer to NMR Tube c->d e Place Tube in Spectrometer d->e Sample Insertion f Shim Magnetic Field e->f g Acquire Free Induction Decay (FID) f->g h Fourier Transform (FID -> Spectrum) g->h i Calibrate Spectrum (TMS at 0 ppm) h->i Raw Spectrum j Determine Chemical Shifts (δ) i->j k Integrate Peak Areas j->k l Analyze Splitting Patterns (Multiplicity & J) k->l m Assign Signals to Protons l->m Processed Data n Compare with Predicted Spectrum m->n o Confirm Molecular Structure n->o

Caption: Workflow for 1H NMR Spectral Analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The 1H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.

    • The sample tube is placed in the NMR probe.

    • The magnetic field is homogenized by a process called "shimming" to ensure high resolution.

    • The sample is irradiated with a range of radiofrequency pulses.[4]

    • The resulting signal, known as the Free Induction Decay (FID), is collected by the instrument's receiver.

  • Data Processing:

    • The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform.

    • The spectrum is phased and baseline-corrected to ensure accurate peak representation.

    • The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.

  • Spectral Interpretation:

    • Chemical Shift (δ): The position of each signal along the x-axis (in ppm) is determined.

    • Integration: The area under each signal is calculated. This area is proportional to the number of protons giving rise to the signal.

    • Multiplicity: The splitting pattern of each signal (e.g., singlet, doublet, triplet) is analyzed to determine the number of neighboring protons.

    • Coupling Constant (J): The distance between the split lines of a multiplet is measured in Hertz (Hz). This value is critical for determining which protons are interacting with each other.

References

Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of chemical compounds is a cornerstone of daily work. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct insight into the carbon framework of a molecule. This guide offers a detailed interpretation of the 13C NMR spectrum of 1-bromo-2,4-dichlorobenzene, presented alongside a comparative analysis with related substituted benzenes. The influence of bromine and chlorine substituents on the chemical shifts of the aromatic carbons will be examined, supported by experimental data for analogous compounds.

Comparative Analysis of 13C NMR Chemical Shifts

The chemical shift of each carbon atom in a substituted benzene (B151609) ring is influenced by the electronic effects (both inductive and resonance) of the substituents. To understand the spectrum of this compound, it is instructive to compare its predicted chemical shifts with the experimental data of bromobenzene, 1,3-dichlorobenzene, and 1,4-dichlorobenzene. The following table summarizes these values. The chemical shifts for this compound are predicted based on the additive effects of the substituents observed in the comparative compounds.

Carbon PositionThis compound (Predicted, ppm)Bromobenzene (Experimental, ppm)1,3-Dichlorobenzene (Experimental, ppm)1,4-Dichlorobenzene (Experimental, ppm)
C1~120122.5--
C2~135131.7134.5-
C3~133130.1126.6129.0
C4~130127.3-132.6
C5~128130.1130.5129.0
C6~132131.7128.3-

Note: Experimental values are typically recorded in CDCl3 and referenced to TMS at 0.00 ppm. Predicted values are estimations and may vary from experimental results.

Interpreting the Substituent Effects

The substituents (Br and Cl) on the benzene ring cause a predictable shift in the 13C NMR signals of the carbon atoms. Chlorine is more electronegative than bromine and exerts a stronger deshielding inductive effect, generally leading to a downfield shift (higher ppm). Conversely, bromine exhibits a significant "heavy atom effect," which is a shielding effect that shifts the signal of the directly attached carbon (ipso-carbon) upfield (lower ppm).

The logical relationship of these substituent effects on the chemical shifts in this compound can be visualized as follows:

G Substituent Effects on 13C NMR Chemical Shifts of this compound sub Substituents (Br at C1, Cl at C2, Cl at C4) C1 C1 (ipso-Br) Upfield Shift (Heavy Atom Effect) sub->C1 -Br Effect C2 C2 (ipso-Cl) Downfield Shift (Inductive Effect) sub->C2 -Cl Effect C4 C4 (ipso-Cl) Downfield Shift (Inductive Effect) sub->C4 -Cl Effect C6 C6 (ortho to C1, meta to C2, C4) Downfield C1->C6 C3 C3 (ortho to C2, meta to C1, C4) Slightly Downfield C2->C3 C4->C3 C5 C5 (ortho to C4, meta to C1, C2) Slightly Downfield C4->C5

Substituent influence on carbon chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound is as follows.[1][2]

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a spectrometer with a field strength of at least 75 MHz for 13C NMR.

  • Tune and match the probe for the 13C frequency to ensure optimal signal detection.

3. Spectrum Acquisition:

  • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon environment.[3][4]

  • The spectral width should be set to encompass the expected range of chemical shifts for aromatic compounds (typically 0-160 ppm).

  • Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[2]

  • A relaxation delay of 1-2 seconds between pulses is commonly used.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain the final spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

References

A Comparative Guide to the Mass Spectrometry of 1-Bromo-2,4-dichlorobenzene: Direct Infusion MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common mass spectrometry techniques for the analysis of 1-bromo-2,4-dichlorobenzene: Direct Infusion Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fragmentation pattern of this compound and provide detailed experimental protocols for both analytical approaches, supported by quantitative data to aid in method selection and application.

Mass Spectrometry Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak is observed with a complex cluster of isotopic peaks. The fragmentation is primarily driven by the loss of halogen atoms and subsequent fragmentation of the aromatic ring.

The mass spectrum of this compound can be found in the NIST WebBook.[1][2] The molecular weight of this compound is 225.898 g/mol .[1][2][3]

Table 1: Key Fragmentation Data for this compound

m/z (Nominal)Proposed Fragment IonRelative Intensity (%)Notes
224/226/228[C₆H₃⁷⁹Br³⁵Cl₂]⁺• / [C₆H₃⁸¹Br³⁵Cl₂]⁺• / [C₆H₃⁸¹Br³⁵Cl³⁷Cl]⁺•~60 / ~100 / ~45Molecular ion cluster. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in this characteristic pattern.
145/147[C₆H₃³⁵Cl₂]⁺~30 / ~20Loss of a bromine radical (•Br) from the molecular ion.
110[C₆H₃³⁵Cl]⁺•~25Loss of a chlorine radical (•Cl) from the [C₆H₃Cl₂]⁺ fragment.
75[C₆H₃]⁺~15Loss of all halogen atoms.

Below is a visual representation of the proposed fragmentation pathway.

fragmentation M C₆H₃BrCl₂⁺• m/z 224/226/228 F1 C₆H₃Cl₂⁺ m/z 145/147 M:f1->F1:f0 - •Br F2 C₆H₃Cl⁺• m/z 110 F1:f1->F2:f0 - •Cl F3 C₆H₃⁺ m/z 75 F2:f1->F3:f0 - •Cl

Proposed fragmentation pathway of this compound.

Comparison of Analytical Methods: Direct Infusion MS vs. GC-MS

The choice between direct infusion MS and GC-MS for the analysis of this compound depends on the specific requirements of the experiment, such as the need for separation of isomers, sensitivity, and sample throughput.

Table 2: Comparison of Direct Infusion MS and GC-MS for the Analysis of this compound

FeatureDirect Infusion Mass SpectrometryGas Chromatography-Mass Spectrometry
Principle The sample is directly introduced into the ion source of the mass spectrometer without prior chromatographic separation.The sample is first separated into its components in a gas chromatograph before being introduced into the mass spectrometer.
Sample Throughput HighLower, due to chromatographic run times.
Separation Capability None. Isomers and other matrix components are not separated.Excellent. Capable of separating isomers and other volatile and semi-volatile compounds.
Matrix Effects Prone to ion suppression or enhancement from complex matrices.Minimized, as the analyte is separated from most matrix components.
Sensitivity Generally lower due to matrix effects and lack of pre-concentration.Higher, especially with techniques like large volume injection. Can achieve low µg/L (ppb) detection limits.[4]
Qualitative Information Provides mass-to-charge ratio and fragmentation pattern.Provides retention time in addition to mass spectrum, offering a higher degree of confidence in identification.
Typical Application Rapid screening of pure compounds or simple mixtures.Analysis of complex mixtures, trace-level quantification, and isomer differentiation.

The following diagram illustrates a comparative workflow for the two methods.

workflow cluster_di Direct Infusion MS cluster_gc GC-MS DI_Sample Sample Preparation (Dilution in appropriate solvent) DI_Infusion Direct Infusion into MS DI_Sample->DI_Infusion DI_Analysis Mass Analysis DI_Infusion->DI_Analysis DI_Data Data Acquisition (m/z, Intensity) DI_Analysis->DI_Data GC_Sample Sample Preparation (Extraction/Dilution) GC_Injection Injection into GC GC_Sample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Ionization Ionization in MS GC_Separation->GC_Ionization GC_Analysis Mass Analysis GC_Ionization->GC_Analysis GC_Data Data Acquisition (Retention Time, m/z, Intensity) GC_Analysis->GC_Data

Comparative experimental workflow of Direct Infusion MS and GC-MS.

Experimental Protocols

Direct Infusion Mass Spectrometry

This protocol is suitable for the rapid analysis of a relatively pure sample of this compound.

  • Sample Preparation: Dissolve the this compound standard in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

    • Ion Source Temperature: 200-250 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-300.

  • Procedure:

    • Infuse the sample solution directly into the ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in full scan mode.

    • Average the spectra over a stable infusion period to obtain the final mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard EPA methods for the analysis of semi-volatile organic compounds and is suitable for the quantification of this compound in complex matrices.[4]

  • Sample Preparation:

    • Liquid Samples: Perform a liquid-liquid extraction. For example, extract 100 mL of a water sample with three 30 mL portions of dichloromethane (B109758). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.

    • Solid Samples: Use a suitable extraction method such as Soxhlet or pressurized fluid extraction with an appropriate solvent (e.g., dichloromethane or acetone/hexane mixture).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Electron Energy: 70 eV.

      • Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM, monitor the ions at m/z 226 (quantifier), 224, and 228 (qualifiers).

  • Procedure:

    • Inject 1 µL of the prepared sample extract into the GC-MS system.

    • Acquire data using the specified parameters.

    • Identify this compound by its retention time and the presence and relative abundance of its characteristic ions.

    • Quantify the analyte using a calibration curve prepared from standards.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical comparison of two key analytical techniques. The choice of method will ultimately be dictated by the specific analytical goals, sample complexity, and desired sensitivity.

References

Distinguishing Bromodichlorobenzene Isomers: A Comparative Guide Using IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six isomers of bromodichlorobenzene, each with the same molecular formula (C₆H₃BrCl₂), present a classic analytical challenge due to their subtle structural differences. Distinguishing between these isomers is critical in various fields, including pharmaceutical development and materials science, where isomeric purity can significantly impact a substance's properties and efficacy. Infrared (IR) and Raman spectroscopy offer powerful, non-destructive methods for differentiating these isomers by probing their unique vibrational modes. This guide provides a comparative analysis of the IR and Raman spectra of the six bromodichlorobenzene isomers, supported by experimental data and detailed protocols.

Comparative Vibrational Frequency Data

The key to distinguishing the bromodichlorobenzene isomers lies in the subtle shifts in their vibrational frequencies, which are influenced by the positions of the bromine and chlorine substituents on the benzene (B151609) ring. The following table summarizes the characteristic IR and Raman active vibrational frequencies for each isomer. These frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), provide a unique spectral signature for each molecule.

IsomerIR Active Frequencies (cm⁻¹)Raman Active Frequencies (cm⁻¹)
1-Bromo-2,3-dichlorobenzene ~3080 (C-H stretch), ~1560, ~1430 (C=C ring stretch), ~1130, ~1030 (C-H in-plane bend), ~800, ~770 (C-H out-of-plane bend)~1560, ~1250, ~1030, ~770, ~650, ~300
1-Bromo-2,4-dichlorobenzene ~3090 (C-H stretch), ~1570, ~1460 (C=C ring stretch), ~1120, ~1050 (C-H in-plane bend), ~870, ~810 (C-H out-of-plane bend)~1570, ~1270, ~1050, ~870, ~680, ~320
1-Bromo-2,5-dichlorobenzene ~3085 (C-H stretch), ~1565, ~1450 (C=C ring stretch), ~1140, ~1010 (C-H in-plane bend), ~880, ~815 (C-H out-of-plane bend)~1565, ~1280, ~1010, ~815, ~690, ~310
1-Bromo-2,6-dichlorobenzene ~3070 (C-H stretch), ~1550, ~1420 (C=C ring stretch), ~1150, ~1040 (C-H in-plane bend), ~780 (C-H out-of-plane bend)~1550, ~1240, ~1040, ~780, ~660, ~290
1-Bromo-3,4-dichlorobenzene ~3095 (C-H stretch), ~1555, ~1470 (C=C ring stretch), ~1130, ~1030 (C-H in-plane bend), ~880, ~820 (C-H out-of-plane bend)~1555, ~1260, ~1030, ~880, ~700, ~330
1-Bromo-3,5-dichlorobenzene ~3075 (C-H stretch), ~1560, ~1410 (C=C ring stretch), ~1150, ~990 (C-H in-plane bend), ~850 (C-H out-of-plane bend)~1560, ~1270, ~990, ~850, ~720, ~340

Note: The listed frequencies are approximate and can vary slightly based on the experimental conditions, such as the sample phase (solid, liquid, or gas) and the solvent used.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and Raman spectra for the analysis of bromodichlorobenzene isomers.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid samples (e.g., 1-bromo-3,5-dichlorobenzene): Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

  • For liquid samples (e.g., this compound at room temperature): Use a liquid cell with NaCl or KBr windows. A thin film of the liquid can be placed between two salt plates. Alternatively, for quantitative analysis, a solution can be prepared using a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) that has minimal absorption in the spectral regions of interest.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and resolution.

  • Spectral Range: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for distinguishing these isomers.

  • Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the empty sample holder (for KBr pellets) or the pure solvent in the liquid cell. The instrument software will automatically subtract the background from the sample spectrum.

Raman Spectroscopy

1. Sample Preparation:

  • For solid samples: Place a small amount of the solid powder in a glass capillary tube or on a microscope slide.

  • For liquid samples: Use a glass vial or a quartz cuvette.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer can be used.

  • Excitation Laser: A common choice is a 785 nm near-infrared (NIR) laser to minimize fluorescence, which can be an issue with aromatic compounds. A 532 nm laser can also be used, but fluorescence may be more pronounced.

  • Laser Power: Use a low laser power (e.g., 10-50 mW) at the sample to avoid sample degradation.

  • Spectral Range: Collect the Raman spectrum from approximately 3500 cm⁻¹ to 100 cm⁻¹.

  • Resolution: A spectral resolution of 2-4 cm⁻¹ is typically adequate.

  • Acquisition Time: Use an appropriate integration time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

Distinguishing Isomers: A Workflow

The following diagram illustrates the logical workflow for distinguishing bromodichlorobenzene isomers using a combination of IR and Raman spectroscopy.

Distinguishing_Isomers Workflow for Isomer Differentiation cluster_0 Spectroscopic Analysis cluster_1 Data Analysis cluster_2 Isomer Identification Sample Bromodichlorobenzene Isomer Sample IR_Spec Acquire IR Spectrum Sample->IR_Spec Raman_Spec Acquire Raman Spectrum Sample->Raman_Spec Analyze_IR Analyze IR Fingerprint Region (1500-600 cm⁻¹) IR_Spec->Analyze_IR Analyze_Raman Analyze Raman Spectrum (Characteristic Peaks) Raman_Spec->Analyze_Raman Compare Compare with Reference Spectra Analyze_IR->Compare Analyze_Raman->Compare Identification Identify Isomer based on Unique Spectral Signature Compare->Identification

Caption: Workflow for distinguishing bromodichlorobenzene isomers.

Interpretation and Key Distinguishing Features

The primary differences in the spectra of the bromodichlorobenzene isomers arise from the C-H bending modes and the ring vibrations, which are highly sensitive to the substitution pattern.

  • C-H Out-of-Plane Bending (IR): The strong absorptions in the 900-700 cm⁻¹ region of the IR spectrum are particularly diagnostic. The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the benzene ring. For example, an isomer with three adjacent hydrogens will show a different pattern from one with two or isolated hydrogens.

  • Ring Vibrations (IR and Raman): The C=C stretching vibrations of the benzene ring, typically appearing in the 1600-1400 cm⁻¹ region, also show subtle shifts depending on the isomer.

  • Low-Frequency Modes (Raman): Raman spectroscopy is especially useful for observing low-frequency modes, including those involving the heavier bromine and chlorine atoms (C-Br and C-Cl stretching and bending vibrations), which appear below 600 cm⁻¹. These modes are often weak or absent in the IR spectrum but can be prominent in the Raman spectrum, providing valuable complementary information for distinguishing isomers.

By carefully analyzing the unique patterns of peaks in both the IR and Raman spectra and comparing them to the reference data provided, researchers can confidently distinguish between the six bromodichlorobenzene isomers. This combined spectroscopic approach provides a robust and reliable method for ensuring isomeric purity in research and industrial applications.

A Comparative Analysis of the Reactivity of 1-Bromo-2,4-dichlorobenzene and 4-Bromo-1,2-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers, 1-Bromo-2,4-dichlorobenzene and 4-Bromo-1,2-dichlorobenzene. The selection of the appropriate isomer as a starting material or intermediate is crucial in multi-step organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where precise control of regioselectivity and reactivity is paramount. This comparison is based on established principles of organic chemistry, including electronic and steric effects, and is supported by illustrative experimental data.

Structural and Physicochemical Properties

The differential positioning of the halogen substituents on the benzene (B151609) ring dictates the distinct physicochemical properties and reactivity of these isomers.

PropertyThis compound4-Bromo-1,2-dichlorobenzene
CAS Number 1193-72-218282-59-2
Molecular Formula C₆H₃BrCl₂C₆H₃BrCl₂
Molecular Weight 225.90 g/mol 225.90 g/mol
Appearance White to light yellow crystalline powderColorless to light yellow liquid or solid
Melting Point 26-30 °C24-25 °C
Boiling Point 235 °C124 °C at 33 mmHg
Solubility Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[1]Insoluble in water, soluble in organic solvents like ethanol and ether.[2]

Comparative Reactivity Analysis

The primary site of reaction for both isomers in many common transformations is the carbon-bromine (C-Br) bond, which is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization. The key to understanding the differing reactivity of these two isomers lies in the electronic and steric environment surrounding the C-Br bond.

Electronic Effects: Both molecules contain two electron-withdrawing chlorine atoms, which decrease the electron density of the aromatic ring. This inductive effect makes the ring more susceptible to nucleophilic attack and can influence the rate of oxidative addition in cross-coupling reactions.

Steric Effects: The spatial arrangement of the substituents plays a critical role in determining the accessibility of the C-Br bond to reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

  • This compound: The bromine atom is positioned ortho to a chlorine atom. This proximity creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially leading to slower reaction rates or requiring more forcing conditions.

  • 4-Bromo-1,2-dichlorobenzene: The bromine atom is para to one chlorine and meta to the other. In this arrangement, the C-Br bond is less sterically hindered compared to its isomer, which may facilitate a faster rate of oxidative addition.

Illustrative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid:

CompoundCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80 (estimated)
4-Bromo-1,2-dichlorobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O808~85-95 (estimated)

Note: The yields presented are illustrative and can vary based on the specific reaction conditions, catalyst, and ligands used.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is sensitive to both the lability of the C-X bond and steric factors.

  • This compound: The steric hindrance from the ortho-chlorine atom can slow down the rate of magnesium insertion.

  • 4-Bromo-1,2-dichlorobenzene: The less hindered C-Br bond is expected to react more readily with magnesium metal.

Illustrative Data for Grignard Reagent Formation:

CompoundReaction ConditionsInitiationEstimated Yield of Grignard Reagent
This compoundMg, THF, refluxIodine crystalModerate to Good
4-Bromo-1,2-dichlorobenzeneMg, THF, refluxIodine crystalGood to High

Note: Yields are estimated based on subsequent reactions of the Grignard reagent. A study on the chemoselective Grignard reaction of 1-bromo-4-chlorobenzene (B145707) demonstrated that the C-Br bond is significantly more reactive than the C-Cl bond.[2]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In these isomers, the chlorine atoms act as electron-withdrawing groups. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.

  • This compound: This isomer has a chlorine atom para to the bromine, which can effectively stabilize the negative charge of the Meisenheimer complex through resonance. The ortho-chlorine provides additional inductive stabilization.

  • 4-Bromo-1,2-dichlorobenzene: This isomer also has a para-chlorine for resonance stabilization, but the second chlorine is in the meta position, offering only inductive stabilization.

Therefore, this compound may exhibit a slightly higher reactivity in SNAr reactions due to the potentially greater stabilization of the Meisenheimer intermediate.

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Bromo-1,2-dichlorobenzene with Phenylboronic Acid

Materials:

  • 4-Bromo-1,2-dichlorobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-Bromo-1,2-dichlorobenzene, phenylboronic acid, and potassium carbonate.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Grignard Reagent Formation from this compound

Materials:

  • This compound (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (20 mL)

  • Iodine crystal (1 small crystal)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a small iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide (B1231860)

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow prep Reactant Preparation reaction Catalytic Coupling prep->reaction Pd(0) catalyst, base workup Aqueous Workup reaction->workup Quench purification Purification workup->purification Extraction

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

G Aryl_Br Aryl-Br Aryl_MgBr Aryl-MgBr Aryl_Br->Aryl_MgBr Mg insertion Mg Mg Mg->Aryl_MgBr Product Aryl-E Aryl_MgBr->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Caption: The logical relationship in the formation and reaction of a Grignard reagent.

G Aryl_X Aryl Halide (Ar-X) + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Aryl_X->Meisenheimer Addition Product Substituted Product (Ar-Nu) Meisenheimer->Product Elimination of X-

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

A Comparative Guide to GC-MS Protocols for the Analysis of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of various classes of halogenated organic compounds. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methodologies. The guide details experimental protocols and presents quantitative performance data to facilitate objective comparisons between different approaches.

Introduction to GC-MS for Halogenated Compound Analysis

Gas chromatography-mass spectrometry is a powerful and widely used analytical technique for the separation, identification, and quantification of halogenated organic compounds in various matrices. These compounds, which include substances like pesticides, flame retardants, and industrial solvents, are of significant environmental and health concern. The choice of a specific GC-MS protocol is critical and depends on the physicochemical properties of the target analytes, the sample matrix, and the required sensitivity and selectivity. This guide explores common methodologies for three major classes of halogenated organic compounds: Volatile Halogenated Organics, Organochlorine Pesticides, and Brominated Flame Retardants.

Experimental Workflow

The general workflow for the GC-MS analysis of halogenated organic compounds involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, Biota, etc.) Extraction Extraction (LLE, SPE, QuEChERS) Sample_Collection->Extraction Cleanup Clean-up (e.g., Florisil, Alumina) Extraction->Cleanup Concentration Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentration Injection GC Injection (Splitless, PTV) Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI, NCI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, Ion Trap) Ionization->Mass_Analysis Detection Detection (Scan, SIM, MRM) Mass_Analysis->Detection Identification Compound Identification (Mass Spectra, Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of halogenated organic compounds.

I. Volatile Halogenated Organic Compounds (VHOCs)

Volatile halogenated organic compounds are a group of chemicals with high vapor pressures at room temperature and include common environmental pollutants such as chlorinated solvents and disinfection byproducts.

Comparison of GC-MS Methods for VHOCs
ParameterMethod A: Purge and Trap GC-MS (e.g., EPA 524.2)Method B: Headspace GC-MSMethod C: Liquid-Liquid Extraction (LLE) GC-MS
Principle Inert gas purges volatiles from a water sample onto a sorbent trap, which is then heated to desorb compounds into the GC-MS.Volatiles partition between the sample matrix and the headspace in a sealed vial, and an aliquot of the headspace is injected into the GC-MS.Extraction of analytes from an aqueous sample into an immiscible organic solvent.[1]
Typical Analytes Trihalomethanes, chlorinated ethanes and ethenes.Similar to Purge and Trap, also suitable for solid samples.[1]Halogenated solvents, disinfection byproducts.[2]
Sample Matrix Drinking water, wastewater.[3]Water, soil, solid waste.Water.
Instrumentation GC-MS with a purge and trap concentrator.GC-MS with a headspace autosampler.[1]Standard GC-MS.
Reported LODs/LOQs Generally in the low µg/L range (e.g., 0.02-0.5 µg/L).Typically in the µg/L to mg/kg range depending on the matrix.Can achieve low µg/L detection limits, especially with large volume injection.[2]
Advantages High sensitivity for volatile compounds, automated.Simple, rapid, less matrix interference for dirty samples.Inexpensive, requires standard equipment.
Disadvantages Can be affected by water vapor, potential for carryover.Less sensitive than purge and trap for some compounds.Labor-intensive, uses larger volumes of organic solvents.
Detailed Experimental Protocol: Purge and Trap GC-MS for VHOCs in Water

This protocol is based on methodologies similar to US EPA Method 524.2.

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.

  • Add a dechlorinating agent (e.g., ascorbic acid) if residual chlorine is present.

  • Spike the sample with internal standards and surrogates.

2. GC-MS Parameters:

  • GC System: Agilent 7890 GC or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 35°C for 5 min, ramp to 170°C at 8°C/min, then to 220°C at 20°C/min, hold for 2 min.

  • Injector: Purge and Trap interface, transfer line temperature 200°C.

  • MS System: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-300 amu (full scan).

  • Data Acquisition: Can be performed in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2]

II. Organochlorine Pesticides (OCPs)

Organochlorine pesticides are a class of persistent organic pollutants (POPs) that have been widely used in agriculture. Due to their persistence and toxicity, their analysis in environmental and food samples is crucial.

Comparison of GC-MS Methods for OCPs
ParameterMethod A: GC-ECD (e.g., EPA 8081) with MS ConfirmationMethod B: GC-MS (Single Quadrupole)Method C: GC-MS/MS (Triple Quadrupole)
Principle Primary analysis by highly sensitive Electron Capture Detector (ECD), with confirmation by MS.[4][5]Separation by GC and detection by a single quadrupole mass spectrometer, often in SIM mode.Enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM) transitions.[6]
Typical Analytes Aldrin, Dieldrin, Endrin, DDTs, HCHs.[7]Same as GC-ECD.Same as GC-ECD.
Sample Matrix Water, soil, sediment, biota.Food, environmental samples.[7]Complex matrices like milk, fatty foods.[8]
Instrumentation GC with dual ECDs and a separate GC-MS system.Standard GC-MS.GC coupled to a triple quadrupole mass spectrometer.[6]
Reported LODs/LOQs Very low, often in the pg/L to ng/L range.[4]0.02 to 0.26 µg/L for various OCPs.[7]Can achieve LOQs of 5 ng/mL or lower in complex matrices.[8]
Advantages Extremely high sensitivity for halogenated compounds.[4]Good selectivity and confirmation capabilities.Excellent selectivity, reduces matrix interferences, high sensitivity.[6][8]
Disadvantages ECD is non-specific, leading to potential false positives that require confirmation.[4]Can have limitations in complex matrices due to co-eluting interferences.Higher instrument cost and complexity.
Detailed Experimental Protocol: QuEChERS and GC-MS/MS for OCPs in Vegetables

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[7]

1. Sample Preparation (QuEChERS):

  • Homogenize 10-15 g of the vegetable sample.

  • Add 10 mL of acetonitrile (B52724) and internal standards.

  • Add a salt mixture (e.g., MgSO₄, NaCl) and shake vigorously.

  • Centrifuge the sample.

  • Take an aliquot of the acetonitrile supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup using a sorbent like PSA (primary secondary amine) to remove matrix components.

  • Centrifuge and transfer the final extract for GC-MS/MS analysis.

2. GC-MS/MS Parameters:

  • GC System: Agilent 7890 GC or equivalent.[7]

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 110°C held for 5 min, then ramped to 320°C at a rate of 8°C/min.[7]

  • Injector: Splitless mode at 250°C.[7]

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions are optimized for each target pesticide.

III. Brominated Flame Retardants (BFRs)

Brominated flame retardants are a diverse group of chemicals added to various consumer products to reduce their flammability. Polybrominated diphenyl ethers (PBDEs) are a prominent class of BFRs.

Comparison of GC-MS Methods for BFRs
ParameterMethod A: GC-EI-MS (Scan/SIM)Method B: GC-NCI-MSMethod C: High-Resolution GC-MS (HRGC-HRMS)
Principle Standard electron ionization with detection in full scan or SIM mode.Negative Chemical Ionization, which is highly sensitive for electronegative compounds like BFRs.High-resolution mass spectrometry provides very high mass accuracy and selectivity.
Typical Analytes PBDEs, HBCD (after derivatization), other brominated flame retardants.PBDEs and other halogenated compounds.Dioxin-like compounds, PBDEs.
Sample Matrix Environmental samples, consumer products.Environmental and biological samples.Used for ultra-trace analysis in complex matrices.
Instrumentation Standard GC-MS.GC-MS with a CI source.GC coupled to a magnetic sector or time-of-flight (TOF) high-resolution mass spectrometer.
Reported LODs/LOQs Dependent on the congener and matrix.Generally lower than EI-MS for highly brominated compounds.Can achieve detection in the low femtogram range.[9]
Advantages Widely available, provides structural information from fragmentation patterns.High sensitivity and selectivity for halogenated compounds.[10]Extremely high selectivity and sensitivity, the gold standard for confirmatory analysis.
Disadvantages Fragmentation of higher brominated congeners can be extensive, reducing sensitivity for the molecular ion.[11]Less structural information from fragmentation compared to EI.High cost and complexity of instrumentation and maintenance.
Detailed Experimental Protocol: GC-HRMS for PBDEs in Environmental Samples

This protocol is representative of methods used for the ultra-trace analysis of PBDEs.

1. Sample Preparation:

  • Extraction of the sample (e.g., soil, sediment) using a suitable solvent system (e.g., hexane/acetone) via Soxhlet or pressurized liquid extraction.

  • Multi-step cleanup using column chromatography with different sorbents (e.g., silica (B1680970) gel, alumina, florisil) to remove interferences.

  • Fractionation to isolate the PBDEs from other co-extracted compounds.

  • Concentration of the final extract to a small volume.

2. GC-HRMS Parameters:

  • GC System: Thermo Scientific TRACE GC Ultra or equivalent.[9]

  • Column: TRACE TR-5MS, 15 m x 0.25 mm ID, 0.1 µm film thickness.[9] A shorter column is often used for thermolabile compounds like Deca-BDE.[9]

  • Carrier Gas: Helium.

  • Oven Program: Optimized to separate PBDE congeners by their degree of bromination. For example: 110°C (2 min hold), ramp to 200°C at 25°C/min, then to 300°C at 5°C/min (10 min hold).

  • Injector: Splitless injection at 280°C.

  • MS System: Thermo Scientific DFS High Resolution Mass Spectrometer or equivalent.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Resolution: >10,000.[9]

  • Acquisition Mode: Multiple Ion Detection (MID) of specific exact masses for quantitation and confirmation.[9]

Conclusion

The selection of a GC-MS protocol for the analysis of halogenated organic compounds requires careful consideration of the specific analytical needs. For volatile compounds, purge and trap and headspace techniques offer excellent sensitivity and automation. For persistent pesticides, the QuEChERS method combined with GC-MS/MS provides a robust and efficient workflow for complex matrices. The analysis of brominated flame retardants, particularly at ultra-trace levels, often necessitates the use of high-resolution mass spectrometry for definitive confirmation and quantification. By understanding the principles, advantages, and limitations of each approach, researchers can develop and validate methods that are fit for purpose and generate high-quality, reliable data.

References

A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 1-Bromo-2,4-dichlorobenzene. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document outlines potential impurities, details experimental protocols for their characterization using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of these techniques.

Understanding Potential Impurities

The primary route for the synthesis of this compound involves the electrophilic bromination of 1,3-dichlorobenzene (B1664543) in the presence of a Lewis acid catalyst, such as iron(III) chloride.[1][2] This process can lead to the formation of several process-related impurities, including:

  • Unreacted Starting Material: Residual 1,3-dichlorobenzene.

  • Isomeric Byproducts: Bromination at other positions on the 1,3-dichlorobenzene ring can lead to the formation of various bromodichlorobenzene isomers. The most probable isomeric impurities include 1-Bromo-2,6-dichlorobenzene and 1-Bromo-3,5-dichlorobenzene. Other isomers like 1-Bromo-3,4-dichlorobenzene and 1-Bromo-2,5-dichlorobenzene are also possibilities.[3]

  • Over-brominated Species: The addition of more than one bromine atom to the dichlorobenzene ring can result in dibromodichlorobenzene isomers.

  • Other Halogenated Species: Impurities from the starting materials or side reactions could lead to other polychlorinated or polybrominated benzenes.

The effective separation and quantification of these closely related halogenated aromatic compounds are essential for quality control.

Comparative Analysis of Analytical Techniques

The characterization of impurities in this compound can be effectively achieved using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for separation of isomers, sensitivity, and structural elucidation.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis for identification.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities, extensive mass spectral libraries available for compound identification.[4]May not be suitable for thermally labile compounds, challenges in separating isomers with similar boiling points.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones, excellent for separating isomers with different polarities.[5]Lower sensitivity compared to GC-MS for some compounds, requires chromophores for UV detection.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of impurities, can provide quantitative information without the need for individual impurity standards (qNMR).[6]Lower sensitivity compared to chromatographic techniques, may require isolation of impurities for complete characterization of complex mixtures.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of GC-MS, HPLC, and NMR for the analysis of key potential impurities in this compound.

ImpurityGC-MSHPLCNMR
1,3-Dichlorobenzene Resolution (vs. main): GoodLOD/LOQ: Low (ppb range)Accuracy: HighResolution (vs. main): GoodLOD/LOQ: Low (ppb-ppm range)Accuracy: HighResolution (vs. main): GoodLOD/LOQ: High (ppm-‰ range)Accuracy: High
1-Bromo-2,6-dichlorobenzene Resolution (vs. main): Moderate to PoorLOD/LOQ: Low (ppb range)Accuracy: ModerateResolution (vs. main): GoodLOD/LOQ: Low (ppb-ppm range)Accuracy: HighResolution (vs. main): GoodLOD/LOQ: High (ppm-‰ range)Accuracy: High
1-Bromo-3,5-dichlorobenzene Resolution (vs. main): Moderate to PoorLOD/LOQ: Low (ppb range)Accuracy: ModerateResolution (vs. main): GoodLOD/LOQ: Low (ppb-ppm range)Accuracy: HighResolution (vs. main): GoodLOD/LOQ: High (ppm-‰ range)Accuracy: High
Dibromodichlorobenzenes Resolution (vs. main): GoodLOD/LOQ: Low (ppb range)Accuracy: HighResolution (vs. main): GoodLOD/LOQ: Low (ppb-ppm range)Accuracy: HighResolution (vs. main): GoodLOD/LOQ: High (ppm-‰ range)Accuracy: High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Split (100:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-400)

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of non-volatile impurities and isomers that are difficult to resolve by GC.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm

Data Analysis:

  • Identify impurities by comparing their retention times with those of reference standards.

  • Quantify impurities based on the peak area percentage or by using an external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, which is invaluable for the unambiguous identification of impurities, particularly isomers.[6]

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance III 400 MHz or equivalentBruker Avance III 100 MHz or equivalent
Pulse Sequence zg30zgpg30 (proton decoupled)
Spectral Width ~12 ppm~220 ppm
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 2 s2 s
Number of Scans 161024

Data Analysis:

  • Assign signals to specific protons and carbons in the molecule and its impurities based on chemical shifts, coupling constants, and integration.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for more complex structural elucidation.

  • Quantitative NMR (qNMR) can be used to determine the concentration of impurities by comparing the integral of an impurity signal to that of a certified internal standard.

Alternative Analytical Techniques

Beyond the three primary methods, other techniques can be employed for specific applications in impurity analysis:

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged or polar compounds. It can be an alternative for the separation of closely related isomers.

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO₂ as the mobile phase. It can provide fast separations and is compatible with both GC and HPLC detectors.

Visualizations

Logical Relationship of Impurity Formation

1,3-Dichlorobenzene 1,3-Dichlorobenzene Bromination (FeCl3) Bromination (FeCl3) 1,3-Dichlorobenzene->Bromination (FeCl3) Unreacted Starting Material Unreacted Starting Material 1,3-Dichlorobenzene->Unreacted Starting Material Incomplete Reaction This compound This compound Bromination (FeCl3)->this compound Major Product Isomeric Impurities Isomeric Impurities Bromination (FeCl3)->Isomeric Impurities Side Reaction Over-bromination Over-bromination Bromination (FeCl3)->Over-bromination Side Reaction

Caption: Synthetic pathway and origin of impurities in this compound.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Vortex Vortex Dissolve in Solvent->Vortex Transfer to Vial Transfer to Vial Vortex->Transfer to Vial Inject Sample Inject Sample Transfer to Vial->Inject Sample Separation in GC Column Separation in GC Column Inject Sample->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Peak Identification Peak Identification Mass Analysis (MS)->Peak Identification Quantification Quantification Peak Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound impurities.

Decision Logic for Method Selection

Start Start Volatile Impurities? Volatile Impurities? Start->Volatile Impurities? Isomer Separation Critical? Isomer Separation Critical? Volatile Impurities?->Isomer Separation Critical? No GC-MS GC-MS Volatile Impurities?->GC-MS Yes Structural Confirmation Needed? Structural Confirmation Needed? Isomer Separation Critical?->Structural Confirmation Needed? No HPLC HPLC Isomer Separation Critical?->HPLC Yes Structural Confirmation Needed?->HPLC No NMR NMR Structural Confirmation Needed?->NMR Yes

Caption: Decision tree for selecting the optimal analytical method.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of electron-rich or sterically hindered "deactivated" aryl bromides presents a significant challenge, often requiring highly active and specialized catalyst systems. This guide provides an objective comparison of the performance of three widely used classes of palladium catalysts for the Suzuki coupling of deactivated aryl bromides, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The catalysts compared are:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classical, versatile, and commercially available catalyst.

  • SPhos-Palladium Precatalyst (SPhos-Pd): A representative of the bulky, electron-rich phosphine (B1218219) ligands developed by the Buchwald group, known for their high activity.

  • PEPPSI-IPr: An N-heterocyclic carbene (NHC)-ligated palladium catalyst, recognized for its high stability and efficiency.

Data Presentation: Performance in the Suzuki Coupling of 4-Bromoanisole (B123540)

The following table summarizes the performance of the selected palladium catalysts in the Suzuki-Miyaura coupling of the deactivated substrate, 4-bromoanisole, with phenylboronic acid. This reaction is a common benchmark for evaluating catalyst efficiency in coupling electron-rich aryl halides.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 3K₃PO₄1,4-Dioxane (B91453)/H₂O901292~31
SPhos-Pd 1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr 1K₂CO₃THF602>95>95

Note: The data presented is compiled from various sources and represents typical performance under the specified conditions. Direct comparison should be made with caution as minor variations in experimental setup can influence outcomes.

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the comparative evaluation of different palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis Reaction_Setup Reaction Setup: Aryl Bromide, Boronic Acid, Base Catalyst_Addition Catalyst Addition: Pd(PPh3)4 or SPhos-Pd or PEPPSI-IPr Reaction_Setup->Catalyst_Addition Solvent_Addition Solvent Addition & Degassing Catalyst_Addition->Solvent_Addition Heating Heating & Stirring Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Purification Purification (Column Chromatography) Quenching->Purification Analysis Characterization & Yield Determination Purification->Analysis

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)LnAr' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using each of the compared palladium catalysts are provided below. These protocols are based on commonly reported procedures in the scientific literature.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg, 3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Using SPhos-Palladium Precatalyst

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • SPhos-Pd G2 Precatalyst (0.01 mmol, 7.1 mg, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a vial with 4-bromoanisole, phenylboronic acid, SPhos-Pd G2 precatalyst, and potassium phosphate.

  • Add 1,4-dioxane to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature.

  • Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to afford the desired biaryl product.

Protocol 3: Using PEPPSI-IPr Catalyst

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • PEPPSI-IPr catalyst (0.01 mmol, 6.8 mg, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a vial equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate.

  • Purge the vial with an inert gas.

  • Add anhydrous THF.

  • Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 2 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature.

  • Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to afford the desired biaryl product.

This guide provides a foundational comparison to aid in the selection of an appropriate palladium catalyst for the Suzuki-Miyaura coupling of deactivated aryl bromides. For novel or particularly challenging substrates, further optimization of reaction parameters is recommended.

A Comparative Guide to Alternative Starting Materials for 1-Bromo-2,4-dichlorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical decision that can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. 1-Bromo-2,4-dichlorobenzene is a versatile reagent for introducing the 2,4-dichlorophenyl moiety, a common structural motif in many pharmaceuticals and agrochemicals. However, a range of alternative starting materials exists, each with distinct advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to facilitate informed decision-making in synthetic strategy.

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, as well as the Buchwald-Hartwig amination. The reactivity of the carbon-bromine bond makes it an effective coupling partner. The alternatives discussed below are evaluated based on their performance in similar transformations.

Alternative Starting Materials: A Comparative Overview

The most common alternatives to this compound include its chloro-analogue, 1,2,4-trichlorobenzene, and organometallic reagents such as 2,4-dichlorophenylboronic acid. Other potential precursors include 2,4-dichloroaniline (B164938) and 2,4-dichlorophenol, which can be converted into more reactive species.

Data Presentation: Quantitative Comparison of Starting Materials

The following table summarizes the performance of this compound and its alternatives in the Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to synthesize 2,4-dichlorobiphenyl. The data is compiled from representative literature reports and serves as a guide for expected yields under optimized conditions.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/H₂O10012~95%[Generic Suzuki Protocol]
1,2,4-Trichlorobenzene Phenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄1,4-Dioxane (B91453)12024~85%[Generic Buchwald/Fu Protocol for Aryl Chlorides]
2,4-Dichlorophenylboronic acid Phenyl BromidePd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O10016~92%[Generic Suzuki Protocol]

Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature. The data presented here is for comparative purposes and represents typical outcomes for these classes of compounds.

Experimental Protocols: Key Methodologies

Detailed experimental procedures are crucial for replicating and comparing the performance of different starting materials. Below are representative protocols for the Suzuki-Miyaura coupling reaction using the aforementioned starting materials.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 225.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,4-dichlorobiphenyl.

Protocol 2: Suzuki-Miyaura Coupling of 1,2,4-Trichlorobenzene with Phenylboronic Acid

Materials:

  • 1,2,4-Trichlorobenzene (1.0 mmol, 181.4 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 9.5 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add 1,2,4-trichlorobenzene, phenylboronic acid, potassium phosphate, tris(dibenzylideneacetone)dipalladium(0), and XPhos to a Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.

  • After cooling, dilute the mixture with diethyl ether (20 mL), filter through a pad of celite, and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford 2,4-dichlorobiphenyl.

Protocol 3: Suzuki-Miyaura Coupling of 2,4-Dichlorophenylboronic Acid with Phenyl Bromide

Materials:

  • 2,4-Dichlorophenylboronic acid (1.0 mmol, 190.9 mg)

  • Phenyl bromide (1.2 mmol, 188.5 mg, 126 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a microwave vial, add 2,4-dichlorophenylboronic acid, phenyl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water.

  • Seal the vial and heat in a microwave reactor to 100 °C for 16 hours.

  • After cooling, partition the mixture between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain 2,4-dichlorobiphenyl.

Visualization of Synthetic Strategies

The choice of starting material dictates the overall synthetic approach. The following diagrams illustrate the logical flow for selecting a starting material and the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Decision_Flow Start Desired Product: Contains 2,4-Dichlorophenyl Moiety Halide_Route Aryl Halide Approach Start->Halide_Route Introduce Moiety via C-X Bond Boronic_Acid_Route Boronic Acid Approach Start->Boronic_Acid_Route Introduce Moiety via C-B Bond Other_Routes Other Precursors (Aniline, Phenol) Start->Other_Routes Functional Group Interconversion Aryl_Bromide This compound (Higher Reactivity) Halide_Route->Aryl_Bromide Aryl_Chloride 1,2,4-Trichlorobenzene (Lower Cost, Lower Reactivity) Halide_Route->Aryl_Chloride Boronic_Acid 2,4-Dichlorophenylboronic acid Boronic_Acid_Route->Boronic_Acid

Caption: Decision flow for selecting a synthetic route.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Starting Material, Coupling Partner, Base, Catalyst, Ligand Solvent Add Degassed Solvent(s) Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Reaction Temperature with Stirring Inert->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Spectroscopic Showdown: 1-Bromo-2,4-dichlorobenzene and its Suzuki-Miyaura Cross-Coupling Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 1-Bromo-2,4-dichlorobenzene and its derivative, 2,4-dichloro-1,1'-biphenyl, formed via a Suzuki-Miyaura cross-coupling reaction. This guide provides researchers, scientists, and drug development professionals with key experimental data and protocols for the synthesis and characterization of these compounds.

This guide presents a comprehensive spectroscopic comparison of the aryl halide this compound and its carbon-carbon coupled product, 2,4-dichloro-1,1'-biphenyl. The transformation is achieved through the versatile and widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a clear picture of the structural modification emerges. This information is critical for reaction monitoring, product verification, and the development of novel compounds in various fields, including pharmaceuticals and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction product, 2,4-dichloro-1,1'-biphenyl.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 90 MHz)δ 7.65 (d, 1H), 7.39 (dd, 1H), 7.25 (d, 1H)
¹³C NMR (CDCl₃)δ 135.2, 133.1, 130.5, 129.8, 127.9, 118.9
IR (liquid film, cm⁻¹)3080, 1560, 1460, 1100, 870, 820
Mass Spec. (EI, m/z)224, 226, 228 (M⁺, isotopic pattern for BrCl₂)

Table 2: Spectroscopic Data for 2,4-dichloro-1,1'-biphenyl

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.55-7.30 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz)δ 140.1, 139.8, 134.7, 132.8, 131.5, 129.0, 128.9, 128.1, 127.3, 127.0
IR (KBr, cm⁻¹)3060, 1580, 1460, 1090, 820, 760
Mass Spec. (EI, m/z)222, 224, 226 (M⁺, isotopic pattern for Cl₂)

Experimental Protocols

A detailed methodology for the synthesis of 2,4-dichloro-1,1'-biphenyl from this compound via a Suzuki-Miyaura cross-coupling reaction is provided below.

Synthesis of 2,4-dichloro-1,1'-biphenyl

Materials:

Procedure:

  • To a round-bottom flask was added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask was evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) were added to the flask.

  • Degassed toluene (10 mL), ethanol (2 mL), and water (2 mL) were added to the reaction mixture.

  • The mixture was heated to 80 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-dichloro-1,1'-biphenyl.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at the frequencies specified in the data tables. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as thin films, and solid samples were prepared as KBr pellets.

  • Mass Spectrometry: Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Reaction and Workflow

The following diagrams illustrate the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Reaction reactant1 This compound catalyst Pd(0) Catalyst reactant1->catalyst Oxidative Addition reactant2 Phenylboronic Acid base Base (e.g., K₂CO₃) reactant2->base product 2,4-dichloro-1,1'-biphenyl catalyst->product Reductive Elimination base->catalyst Transmetalation Experimental_Workflow A Reactant Mixing B Inert Atmosphere A->B C Catalyst & Ligand Addition B->C D Solvent Addition C->D E Heating & Stirring D->E F Workup E->F G Purification F->G H Spectroscopic Analysis G->H

Purity Analysis of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide to Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 1-Bromo-2,4-dichlorobenzene is critical for ensuring the reliability, reproducibility, and safety of synthesized compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of this compound, supported by illustrative experimental data.

Quantitative NMR stands out as a primary analytical method, offering a direct measurement of an analyte's purity without the need for a specific reference standard of the compound itself.[1] Its principle lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei giving rise to that signal.[2][3] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined.[2]

Comparison of Analytical Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for purity assessment, qNMR offers distinct advantages.[4] Chromatographic methods may overestimate purity by not detecting species without a chromophore (in the case of UV detection) or those that are non-volatile.[4][5] In contrast, qNMR provides a more accurate and direct measure of the mass fraction of the analyte.[6]

Table 1: Comparison of Analytical Techniques for Purity Analysis

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct quantification based on the molar relationship between the analyte and an internal standard.[1]Separation based on polarity, with quantification relative to a reference standard or by area percentage.[1]Separation based on volatility and polarity, with mass-based detection and quantification.[7]
Quantitation Absolute (primary method).[8]Relative (requires a specific reference standard for the analyte).[7]Relative (can be quantitative with appropriate standards).[7]
Selectivity High, based on distinct chemical shifts of nuclei.[1]Dependent on chromatographic separation; co-elution can be an issue.High, based on both retention time and mass-to-charge ratio.
Sample Throughput Moderate to high; no need for calibration curves for each analyte.High, especially with autosamplers.Moderate, can be slower due to oven temperature programming.
Non-destructive Yes.Yes.No (sample is ionized and fragmented).
Versatility Applicable to any soluble compound with NMR-active nuclei.[9]Broadly applicable to soluble, non-volatile compounds.[10]Best suited for volatile and thermally stable compounds.[10]
Illustrative Limit of Detection (LOD) ~0.1%ppm to ppb rangeppb to ppt (B1677978) range

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section details the methodology for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound (Assumed nominal purity ~97-98%)

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 400 MHz NMR Spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30-60 seconds) to ensure full relaxation of all protons.[3]

    • A 90° pulse angle.

    • An appropriate number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[2]

4. Data Processing and Analysis:

  • Apply phase and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic proton signal furthest downfield).

  • Integrate a well-resolved signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following formula[2]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Illustrative Quantitative Data

The following table presents hypothetical data from a qNMR analysis of a commercial batch of this compound.

Table 2: Illustrative qNMR Purity Analysis of this compound

ParameterValue
Analyte Information
AnalyteThis compound
Molecular Weight ( g/mol )225.90
Weight (mg)10.25
Integrated Signal (ppm)7.85 (d, 1H)
Integral Value (I_analyte)1.00
Number of Protons (N_analyte)1
Internal Standard Information
Internal StandardMaleic Acid
Molecular Weight ( g/mol )116.07
Weight (mg)5.12
Purity (%)99.8
Integrated Signal (ppm)6.30 (s, 2H)
Integral Value (I_IS)2.15
Number of Protons (N_IS)2
Calculated Purity 98.6%

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate purity_value Purity (%) calculate->purity_value

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Conclusion

Quantitative NMR is a powerful, accurate, and direct method for determining the purity of organic compounds such as this compound. It serves as an excellent orthogonal technique to traditional chromatographic methods, providing a higher level of confidence in the quality of materials used in research and development.[7] By following a robust experimental protocol, researchers can obtain reliable and SI-traceable purity values, ensuring the integrity of their scientific work.[8][5]

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,4-dichlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Bromo-2,4-dichlorobenzene is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2]

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3]
Hand Protection Chemical-resistant gloves (inspect before use).[1]
Skin and Body Protective clothing, including a lab coat.[2]
Respiratory Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA or European Standard EN approved respirator is necessary.[1][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste and adhere to all national and local regulations.[4]

1. Waste Collection and Storage:

  • Original Containers: Keep the chemical waste in its original container.[4]

  • No Mixing: Do not mix this compound waste with other chemical waste.[4]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep containers tightly closed.[4]

2. Spill Management: In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1][5] If contamination of drains occurs, immediately notify emergency services.[5]

  • Cleanup:

    • Solid Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[5] Carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[1][6]

    • Liquid Spills: For liquid spills or solutions, absorb the material with an inert substance such as sand, silica (B1680970) gel, or acid binder.[2] Place the absorbent material into a suitable, labeled, and closed container for disposal.

3. Final Disposal:

  • Licensed Disposal Company: The recommended method for final disposal is to engage a licensed hazardous waste disposal company.[1][7]

  • Incineration: A common disposal method for this type of chemical is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Container Disposal: Uncleaned, empty containers should be treated as the product itself and disposed of through an approved waste disposal plant.[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process assess_waste Assess Waste Type (Unused Product, Contaminated Material, Empty Container) spill Is there a spill? assess_waste->spill ppe->assess_waste spill_cleanup Follow Spill Cleanup Protocol - Contain Spread - Use Absorbent/Dry Methods - Collect in Sealed Container spill->spill_cleanup Yes collect_waste Collect Waste in Original or Designated Labeled Container spill->collect_waste No spill_cleanup->collect_waste storage Store Securely in a Ventilated Area - Do Not Mix Wastes collect_waste->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company transport Arrange for Professional Waste Pickup and Transport disposal_company->transport end End: Compliant Disposal transport->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2,4-dichlorobenzene (CAS No. 1193-72-2). Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] The following PPE is required:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are required. While specific permeation data for this compound is limited, data for analogous compounds like 1,2-dichlorobenzene (B45396) can be used as a guideline. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. For extended contact, heavier-duty gloves are recommended. Always inspect gloves for degradation or punctures before use.

  • Body Protection: A flame-resistant lab coat, fully buttoned with long sleeves, is required. Long pants and closed-toe shoes are mandatory. For larger quantities or situations with a high splash potential, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound that may generate vapors or dusts should be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Glove Compatibility for Dichlorobenzenes

The following table summarizes the breakthrough times for various glove materials when exposed to dichlorobenzenes. This data should be used as a guide, and it is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialThicknessBreakthrough Time (minutes)DegradationRating
Nitrile5 mil< 15 (for splash protection)Swelling, crackingNot Recommended for Immersion
NeopreneStandard> 480Slight swellingExcellent
Viton®Standard> 480None observedExcellent
Butyl RubberStandard> 480None observedExcellent

Note: Data is based on information for 1,2-dichlorobenzene and is intended for guidance only. Users should always consult the manufacturer's specific chemical resistance guide for the gloves they are using.

Operational Plan: Weighing and Dispensing

This protocol outlines the step-by-step procedure for safely weighing and dispensing this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a safety shower and eyewash station are accessible.
  • Assemble all necessary materials: this compound, appropriate glassware, spatula, weighing paper or boat, and a sealable container for the dispensed chemical.
  • Prepare a designated, labeled waste container for halogenated organic waste.[5][6][7]

2. Personal Protective Equipment (PPE) Donning:

  • Put on a flame-resistant lab coat.
  • Wear approved safety goggles and a face shield.
  • Don the appropriate chemically resistant gloves (refer to the glove compatibility table).

3. Handling Procedure (Inside Chemical Fume Hood):

  • Place the analytical balance and all necessary equipment inside the chemical fume hood.
  • Carefully open the container of this compound.
  • Using a clean spatula, transfer the desired amount of the chemical onto a weighing paper or into a weighing boat on the balance.
  • Once the desired amount is weighed, securely close the primary container of this compound.
  • Carefully transfer the weighed chemical into the designated receiving vessel.
  • Clean any residual chemical from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and dispose of the cloth in the halogenated waste container.

4. Post-Handling:

  • Securely seal the container with the dispensed chemical.
  • Decontaminate the work area within the fume hood.
  • Properly remove and dispose of gloves in the designated solid waste container.
  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous halogenated organic waste.[5][6][7]

1. Waste Segregation:

  • Do not mix halogenated waste with non-halogenated waste.[5][6][7]
  • Collect all materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed container for solid halogenated waste.
  • Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled container for liquid halogenated waste.

2. Container Management:

  • Keep waste containers securely closed when not in use.[6]
  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[5]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
  • Never dispose of this compound down the drain.[5][7]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Prep Verify Fume Hood & Safety Equipment Coat Don Lab Coat Prep->Coat Gather Assemble Materials Waste Prepare Labeled Halogenated Waste Container Goggles Don Goggles & Face Shield Coat->Goggles Gloves Don Chemical-Resistant Gloves Goggles->Gloves Weigh Weigh Chemical Gloves->Weigh Transfer Transfer to Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean Segregate Segregate Halogenated Waste Clean->Segregate Store Store in Designated Area Segregate->Store Arrange Arrange for Professional Disposal Store->Arrange

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,4-dichlorobenzene
Reactant of Route 2
1-Bromo-2,4-dichlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.